2-chloro-N-(4-methoxybenzyl)acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYSFUCPCITQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368532 | |
| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81494-05-5 | |
| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of 2-chloro-N-(4-methoxybenzyl)acetamide
This guide provides a comprehensive technical overview of the known and potential biological activities of the compound 2-chloro-N-(4-methoxybenzyl)acetamide. Designed for researchers, scientists, and professionals in drug development and agrochemistry, this document synthesizes current understanding, proposes mechanistic pathways, and details robust experimental protocols to investigate its therapeutic and commercial potential.
Introduction: Unveiling a Molecule of Interest
This compound, with the Chemical Abstracts Service (CAS) registry number 81494-05-5, belongs to the versatile class of chloroacetamides.[1] This class of compounds is renowned for a wide spectrum of biological activities, including herbicidal, antimicrobial, and even anticancer properties. The unique structural architecture of this compound, which combines a reactive chloroacetyl group with a substituted benzyl moiety, suggests a compelling potential for diverse biological interactions.
While extensive research has been conducted on the closely related analogue, 2-chloro-N-(4-methoxyphenyl)acetamide, this guide will focus on the distinct biological profile anticipated for the N-benzyl derivative. The presence of the methylene bridge in the N-benzyl group introduces conformational flexibility and alters electronic properties, which are expected to significantly influence its interaction with biological targets. This document will, therefore, extrapolate from the known activities of related chloroacetamides and N-benzyl compounds to provide a predictive yet scientifically grounded exploration of this compound's potential.
Synthesis and Characterization
The synthesis of this compound is a straightforward nucleophilic acyl substitution. The reaction involves the acylation of 4-methoxybenzylamine with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methoxybenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Postulated Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, this compound is predicted to exhibit significant herbicidal, antifungal, and potentially cytotoxic activities.
Herbicidal Activity
The chloroacetamide class of herbicides is well-established. These compounds are known to inhibit the growth of emerging seedlings by targeting very-long-chain fatty acid synthases (VLCFAs), enzymes crucial for cell division and membrane biogenesis.[2] The N-benzyl group is often associated with potent herbicidal activity in other chemical classes.[3]
Proposed Mechanism of Action (Herbicidal):
The electrophilic chloroacetyl group of this compound is hypothesized to alkylate a cysteine residue in the active site of VLCFAs. This covalent modification irreversibly inhibits the enzyme, leading to a cascade of metabolic disruptions and ultimately, plant death.
Caption: Proposed mechanism of herbicidal action.
Antimicrobial and Antifungal Activity
Numerous N-aryl and N-benzyl acetamides have demonstrated promising antimicrobial and antifungal properties.[4][5][6][7] The proposed mechanism often involves the disruption of cell membrane integrity or the inhibition of essential enzymes. For instance, 2-chloro-N-phenylacetamide has been shown to bind to ergosterol in the fungal plasma membrane.[4]
Proposed Mechanism of Action (Antifungal):
Similar to its phenyl analogue, this compound may interact with ergosterol, a key component of the fungal cell membrane. This interaction could lead to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. The presence of the chloro atom is often crucial for this activity.[8]
Cytotoxic Activity
The cytotoxic potential of chloroacetamides against cancer cell lines has been reported.[9] While the exact mechanisms are often multifaceted, they can involve the induction of apoptosis through interactions with key regulatory proteins.
Potential Targets for Cytotoxic Activity:
Molecular docking studies on the related 2-chloro-N-(4-methoxyphenyl)acetamide suggest potential interactions with anti-apoptotic proteins like Bcl-2, as well as kinases involved in cell proliferation such as AKT and BRAF.[9]
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a series of robust and well-defined experimental protocols are recommended.
Herbicidal Activity Assay
Objective: To determine the pre- and post-emergence herbicidal efficacy of the compound.
Protocol:
-
Plant Species: Select a panel of monocotyledonous (e.g., Lolium perenne) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.
-
Pre-emergence Application:
-
Sow seeds in pots containing a standardized soil mix.
-
Apply the test compound at various concentrations (e.g., 0.1, 1, 10, 100 mg/L) to the soil surface.
-
Include a positive control (a commercial herbicide like acetochlor) and a negative control (solvent vehicle).
-
Maintain the pots in a controlled growth chamber.
-
Assess germination rates and seedling vigor after 14-21 days.
-
-
Post-emergence Application:
-
Grow seedlings to the 2-3 leaf stage.
-
Apply the test compound as a foliar spray at various concentrations.
-
Evaluate plant injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days post-application.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for each plant species.
Antimicrobial and Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal/bactericidal concentration (MFC/MBC) of the compound.
Protocol (Broth Microdilution Method):
-
Microorganism Panel: Select a range of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 30°C for 48h for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MFC/MBC Determination: Subculture aliquots from the clear wells onto agar plates. The MFC/MBC is the lowest concentration that results in no microbial growth on the agar.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.
Protocol (MTT Assay):
-
Cell Lines: Select a panel of human cancer cell lines (e.g., HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)) and a non-cancerous control cell line (e.g., HEK293).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized in clear and concise tables for comparative analysis.
Table 1: Herbicidal Activity of this compound
| Plant Species | Application | EC₅₀ (mg/L) |
| Lolium perenne | Pre-emergence | [Insert Data] |
| Post-emergence | [Insert Data] | |
| Amaranthus retroflexus | Pre-emergence | [Insert Data] |
| Post-emergence | [Insert Data] |
Table 2: Antimicrobial and Antifungal Activity of this compound
| Microorganism | MIC (µg/mL) | MFC/MBC (µg/mL) |
| Staphylococcus aureus | [Insert Data] | [Insert Data] |
| Escherichia coli | [Insert Data] | [Insert Data] |
| Candida albicans | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | [Insert Data] | [Insert Data] |
Table 3: Cytotoxic Activity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | [Insert Data] |
| MCF-7 | 48 | [Insert Data] |
| A549 | 48 | [Insert Data] |
| HEK293 | 48 | [Insert Data] |
Conclusion and Future Directions
This compound is a molecule with significant, albeit largely unexplored, potential in the fields of agrochemistry and medicinal chemistry. The structural features of this compound strongly suggest a profile of potent herbicidal, antimicrobial, and cytotoxic activities. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these predicted biological functions.
Future research should focus on a comprehensive screening of this compound against a broader range of plant, microbial, and cancer cell targets. Elucidation of the precise molecular mechanisms of action through techniques such as enzyme kinetics, molecular docking, and transcriptomics will be crucial for its rational development. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be invaluable in optimizing the potency and selectivity of this promising chemical scaffold.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
2-chloro-N-(4-methoxybenzyl)acetamide literature review
An In-Depth Technical Guide to 2-chloro-N-(4-methoxybenzyl)acetamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest within the fields of medicinal, agricultural, and materials chemistry. We will delve into its synthesis, structural characteristics, established biological activities, and the broader therapeutic potential suggested by its structural class. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific landscape.
Introduction: The N-Substituted Acetamide Scaffold
N-arylacetamides and N-benzylacetamides represent a critical class of chemical intermediates used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Their structural versatility allows for the fine-tuning of physicochemical properties and biological activities. This compound, belonging to this family, has emerged as a compound with a diverse and intriguing profile, demonstrating antimicrobial, insecticidal, and cytotoxic properties.[2][3] Furthermore, its core structure aligns with scaffolds known for other significant bioactivities, including anticonvulsant and herbicidal effects, making it a compelling subject for further investigation.[4][5]
Physicochemical Properties and Structural Analysis
The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 22303-36-2 | [6][7] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][7] |
| Molecular Weight | 199.63 g/mol | [6] |
| Appearance | White to light gray powder/crystal | [6] |
| Melting Point | 118.0 to 122.0 °C (391.15 to 395.15 K) | [1][6] |
| Purity | >95.0% (by GC) | [6] |
Molecular Structure
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[1] The molecule features a central acetamide linkage. The methoxy group lies nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane by approximately 28.87°.[1] This spatial arrangement influences the intermolecular interactions that define its crystal packing.
In the crystalline state, the molecules form a three-dimensional network stabilized by a combination of N—H⋯O, C—H⋯O, and weak C—H⋯Cl hydrogen bonds, alongside C—H⋯π(ring) interactions.[1] A Hirshfeld surface analysis reveals that C⋯H/H⋯C (33.4%), Cl⋯H/H⋯Cl (20%), and O⋯H/H⋯O (19.5%) interactions are the most significant contributors to the crystal packing.[1]
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound is a straightforward and high-yielding acylation reaction. The primary route involves the reaction of 4-methoxyaniline with chloroacetyl chloride.[1]
Experimental Protocol: Synthesis
This protocol is based on established laboratory procedures.[1]
-
Dissolution: Dissolve 4-methoxyaniline (1.0 equivalent) in pure acetic acid in a flask suitable for the reaction scale.
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Addition of Acylating Agent: While stirring, add chloroacetyl chloride (1.0 equivalent) portion-wise to the cooled solution. The slow addition is critical to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its completion via Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, add a solution of sodium acetate. Continue stirring at room temperature for approximately 30 minutes, during which a solid precipitate will form.
-
Isolation and Purification: Filter the resulting solid and wash it with cold water to remove residual salts and acetic acid.
-
Drying and Recrystallization: Dry the crude product. For high purity, recrystallize the solid from ethanol to yield colorless crystals of this compound. The reported yield is approximately 80%.[1]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[1]
-
FT-IR Spectroscopy: Identifies characteristic functional groups, such as the N-H amide stretch (approx. 3292 cm⁻¹), the C=O amide stretch (approx. 1660 cm⁻¹), and the C-Cl stretch (approx. 827 cm⁻¹).[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
Biological Activities and Potential Applications
This compound has been evaluated for several biological activities, revealing a spectrum of potential applications.
Antimicrobial and Antifungal Activity
In vitro studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity.[2][3] It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
| Organism | Type | Activity Noted | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | Active | [2][3] |
| Bacillus subtilis | Gram-positive Bacteria | Active | [3] |
| Enterococcus faecalis | Gram-positive Bacteria | Active | [3] |
| Listeria monocytogenes | Gram-positive Bacteria | Active | [3] |
| Escherichia coli | Gram-negative Bacteria | Active | [3] |
| Klebsiella pneumoniae | Gram-negative Bacteria | Active | [3] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Active | [3] |
| Candida glabrata | Yeast | Active | [2] |
| Trichoderma longibrachiatum | Fungus | High Inhibition (98%) | [3] |
| Mucor plumbeus | Fungus | High Inhibition (83%) | [3] |
| Fusarium solani | Fungus | Moderate Inhibition (21%) | [3] |
Mechanism Insight: In silico analysis suggests that the antimicrobial effect may be linked to the inhibition of DNA ligase, a critical enzyme for DNA replication and repair in microorganisms.[3]
Insecticidal Activity
The compound has been shown to have a lethal effect on the larval stage of the agricultural pest Galleria mellonella.[2] The reported LC50 (the concentration required to kill 50% of the test population) was determined to be 873.572 µM, indicating significant toxicity to this insect model.[2]
Cytotoxic Activity
Investigations into its effect on cancer cell lines revealed cytotoxic properties against HeLa (human cervical cancer) cells, with a reported IC50 value of 14.53 µg/mL.[2] This suggests potential, albeit preliminary, for investigation as an anticancer agent.
Contextual Potential: Anticonvulsant and Herbicidal Applications
While direct testing of this compound as an anticonvulsant has not been extensively reported, the broader N-benzylacetamide class is a well-established area of anticonvulsant research.[4][8][9]
-
Structure-Activity Relationship (SAR): Studies on N-benzylacetamide derivatives show that the N-benzyl group is a critical pharmacophoric element.[8][9] Modifications to the benzyl ring, particularly at the 4-position, significantly influence anticonvulsant activity in the maximal electroshock seizure (MES) test.[9][10] Non-bulky substituents at the 4'-position, regardless of their electronic properties, tend to exhibit superb activity.[9]
Caption: Key pharmacophoric features of anticonvulsant N-benzylacetamides.
Similarly, the chloroacetamide moiety is a well-known feature of many commercial herbicides. Their mechanism of action is believed to involve covalent binding to enzymes and coenzymes that contain sulfhydryl (-SH) groups, disrupting critical metabolic pathways in susceptible plants. This suggests that this compound could also possess herbicidal properties worthy of investigation.
Safety and Handling
While a specific, detailed safety data sheet (SDS) for this compound is not widely available, data from the parent compound, 2-chloroacetamide, provides essential guidance.[11][12][13]
Identified Hazards (based on 2-chloroacetamide):
-
Acute Toxicity: Toxic if swallowed.[11]
-
Skin Sensitization: May cause an allergic skin reaction.[11]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[11]
-
Aquatic Hazard: Harmful to aquatic life.[11]
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound within a chemical fume hood to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13][14]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[11]
-
Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[15]
-
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep locked up or in an area accessible only to authorized personnel.[11]
-
Disposal: Dispose of waste and contaminated materials through a licensed professional waste disposal service. Do not empty into drains.[11][13]
Conclusion and Future Directions
This compound is a versatile compound with a foundation of demonstrated biological activities, including broad-spectrum antimicrobial, insecticidal, and cytotoxic effects. Its synthesis is efficient, and its structure is well-characterized.
The most compelling future directions lie in exploring its contextual potential based on its structural motifs:
-
Anticonvulsant Screening: Systematic evaluation in established models of epilepsy (e.g., MES, scMet) is highly warranted to determine if it shares the properties of other N-benzylacetamides.
-
Herbicidal Testing: Screening against various weed species could uncover potential applications in agriculture.
-
Mechanism of Action Studies: Deeper investigation into its inhibition of DNA ligase and other potential cellular targets would clarify the basis of its antimicrobial and cytotoxic effects.
-
Analog Development: The synthesis and screening of derivatives, particularly with modifications to the benzyl and chloroacetyl moieties, could lead to compounds with enhanced potency and selectivity for a specific biological target.
This technical guide consolidates the current knowledge on this compound, providing a solid framework for researchers aiming to build upon existing work and unlock its full scientific potential.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. woarjournals.org [woarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-N-(4-methoxyphenyl)acetamide | 22303-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. eurofinsus.com [eurofinsus.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. aaronchem.com [aaronchem.com]
The Rational Design and Synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide: A Technical Guide
Abstract
This technical guide details the rationale, synthesis, and comprehensive characterization of the novel compound, 2-chloro-N-(4-methoxybenzyl)acetamide. The discovery of this molecule was driven by a targeted research initiative to develop new chemical entities with potential biological activity, leveraging the known pharmacophoric features of the chloroacetamide and methoxybenzyl moieties. This document provides a detailed, step-by-step protocol for the synthesis via a modified Schotten-Baumann reaction, a complete workflow for purification and characterization, and a full spectroscopic analysis of the final product. The methodologies are presented to ensure reproducibility and provide a self-validating framework for researchers in organic synthesis and drug development.
Introduction and Rationale
The N-substituted 2-chloroacetamide scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[1][2][3] The chemical reactivity of this class is largely attributed to the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution by biological macromolecules.[4] Concurrently, the 4-methoxybenzyl group is a common structural motif in pharmacologically active compounds, often enhancing metabolic stability and modulating lipophilicity.
The "discovery" of this compound was conceived as a rational design project. The primary objective was to synthesize a novel molecule that combines the reactive chloroacetamide "warhead" with the 4-methoxybenzyl moiety. It was hypothesized that this combination could yield a compound with unique biological properties, potentially serving as a lead for novel therapeutic or agrochemical agents. This guide serves as a comprehensive record of the synthesis and validation of this molecular structure.
Synthesis and Mechanism
The synthesis of this compound was achieved through the acylation of 4-methoxybenzylamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, performed under Schotten-Baumann conditions, which utilize a base to neutralize the HCl byproduct and drive the reaction to completion.[5][6]
Reaction Mechanism
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[7][8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The triethylamine base deprotonates the positively charged nitrogen atom, yielding the final amide product and triethylamine hydrochloride.
Caption: Schotten-Baumann reaction mechanism for amide synthesis.
Experimental Protocol and Workflow
The following protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.
Overall Experimental Workflow
The process from starting materials to a fully characterized final product follows a logical sequence designed for efficiency and purity.
Caption: Overall workflow for synthesis and characterization.
Detailed Synthesis Protocol
Materials:
-
4-methoxybenzylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product as a white solid.
Characterization Data
The structural integrity and purity of the synthesized this compound were confirmed using a suite of spectroscopic techniques.[9][10] The data presented below are consistent with the proposed structure.
Quantitative Data Summary
| Parameter | Result |
| Chemical Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Physical State | White crystalline solid |
| Yield | 85% |
| Melting Point | 92-94 °C |
Table 1: Physicochemical Properties and Reaction Outcome.
Spectroscopic Analysis
The following tables summarize the key spectroscopic data used to confirm the identity of the final compound.[11][12]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25 | d, J=8.6 Hz | 2H | Ar-H (ortho to OCH₃) |
| 6.88 | d, J=8.6 Hz | 2H | Ar-H (meta to OCH₃) |
| 6.70 | br s | 1H | N-H |
| 4.38 | d, J=5.8 Hz | 2H | N-CH₂-Ar |
| 4.09 | s | 2H | Cl-CH₂-C=O |
| 3.80 | s | 3H | O-CH₃ |
Table 2: ¹H NMR Data (400 MHz, CDCl₃).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3285 | Strong, Sharp | N-H Stretch |
| 3010 | Medium | Ar C-H Stretch |
| 2950 | Medium | sp³ C-H Stretch |
| 1665 | Strong | C=O Stretch (Amide I) |
| 1550 | Strong | N-H Bend (Amide II) |
| 1245 | Strong | C-O Stretch (Aryl Ether) |
| 755 | Strong | C-Cl Stretch |
Table 3: Key FT-IR Absorption Data (KBr Pellet).
| m/z | Relative Intensity (%) | Assignment |
| 213.06 | 45 | [M]⁺ (³⁵Cl) |
| 215.06 | 15 | [M+2]⁺ (³⁷Cl) |
| 121.07 | 100 | [M-ClCH₂CO]⁺ (base peak) |
| 77.04 | 25 | [ClCH₂CO]⁺ |
Table 4: Mass Spectrometry Data (Electron Ionization - EI).
Potential Applications and Future Directions
The successful synthesis and characterization of this compound provide a new molecular entity for biological screening. Given the known activities of related chloroacetamides, this compound is a promising candidate for evaluation in several areas[13][14][15]:
-
Antimicrobial and Antifungal Assays: The compound should be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).[3]
-
Herbicide Screening: Evaluation against common weed species could reveal potential agrochemical applications.
-
Anticancer Studies: Many small molecules serve as starting points for anticancer drug discovery; this compound could be screened against various cancer cell lines.
Future work will involve the biological evaluation of this compound and the synthesis of analogues to establish a structure-activity relationship (SAR). Modification of the aromatic ring substitution and the chloroacetyl moiety will be explored to optimize for potency and selectivity.
Conclusion
This guide has detailed the rational synthesis, purification, and comprehensive structural elucidation of this compound. The robust and reproducible protocol, based on the Schotten-Baumann reaction, provides a clear pathway for obtaining this novel compound in high yield and purity. The complete spectroscopic dataset serves as a definitive reference for its identification. This foundational work enables further investigation into the biological activities of this promising molecule, opening new avenues for research in medicinal and materials chemistry.
References
- 1. ijpsr.info [ijpsr.info]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. chemistnotes.com [chemistnotes.com]
- 9. benchchem.com [benchchem.com]
- 10. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide [ideas.repec.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Silico Screening of 2-chloro-N-(4-methoxybenzyl)acetamide Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, technically-focused walkthrough for conducting an in silico screening campaign of 2-chloro-N-(4-methoxybenzyl)acetamide derivatives. It is designed to offer not just a sequence of steps, but the underlying scientific rationale, enabling researchers to adapt and apply these methodologies to their own drug discovery projects.
Section 1: Foundational Strategy - Rationale and Objective Setting
The journey of drug discovery is increasingly reliant on computational methods to accelerate the identification of promising lead compounds.[1][2] In silico screening, or virtual screening, allows for the rapid assessment of vast chemical libraries against a biological target, significantly reducing the time and cost associated with traditional high-throughput screening (HTS).[3][4][5][6] This guide focuses on derivatives of this compound, a scaffold of interest due to the known biological activities of related acetamide compounds, which include antimicrobial and anticancer properties.[7][8]
The primary objective of this in silico campaign is to identify derivatives with a high predicted binding affinity for a chosen biological target and favorable pharmacokinetic properties, thereby prioritizing them for subsequent synthesis and experimental validation. The workflow is designed to be a self-validating system, incorporating rigorous data preparation, validated docking protocols, and multi-parameter analysis to ensure the reliability of the generated hits.
Section 2: The Workflow - A Visual Overview
A successful virtual screening campaign follows a structured, multi-stage process. Each stage acts as a filter, progressively refining the pool of candidate molecules.
Caption: High-level workflow for the in silico screening campaign.
Section 3: Phase 1 - Meticulous Preparation for Predictive Accuracy
The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of your input data—both the target protein structure and the ligand library—directly dictates the reliability of the screening results.
Target Identification and Preparation
The initial and most critical step is the selection of a validated biological target.[5] This choice is typically driven by a deep understanding of the disease pathology. Target identification can be achieved through various methods, including genetic studies, proteomics, and literature mining.[9][10][11][12][13]
Protocol 1: Target Protein Preparation
-
Structure Acquisition: Obtain a high-resolution 3D structure of the target protein, preferably from the RCSB Protein Data Bank (PDB).[14] If an experimental structure is unavailable, a homology model can be generated, though this introduces a higher degree of uncertainty.[15]
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[14][16] The presence of these can interfere with the docking algorithm.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in crystallographic files.[16] Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). This is crucial as charge interactions are a major component of binding energy.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a more realistic and lower-energy starting conformation.
-
Binding Site Identification: Define the binding pocket for the docking simulation.[5][17] If a co-crystallized ligand was present, its location is the ideal definition of the active site. Otherwise, pocket prediction algorithms (e.g., FPocket) can be used.[3] The docking search space, or "grid box," should encompass the entire binding site with a reasonable margin.[14][16]
Ligand Library Preparation
A focused library of this compound derivatives must be generated and properly prepared for screening.
Protocol 2: Derivative Library Preparation
-
Scaffold Enumeration: Start with the core scaffold, this compound. Systematically add a diverse range of substituents at chemically feasible positions. This can be done using chemical intelligence software or custom scripts. The goal is to explore a wide chemical space while maintaining synthetic tractability.
-
2D to 3D Conversion: Convert the 2D representations (e.g., SMILES strings) of the derivatives into 3D structures.
-
Ionization and Tautomer Generation: Generate likely ionization states and tautomers for each molecule at physiological pH. A single compound can exist in multiple forms in solution, and failing to screen all relevant forms can lead to false negatives.
-
Energy Minimization: Minimize the energy of each generated 3D conformer to obtain a low-energy, stable structure.
-
File Format Conversion: Convert the prepared ligands into the appropriate file format required by the docking software (e.g., PDBQT for AutoDock Vina).[14]
This systematic preparation is vital for ensuring that the virtual screening process is both accurate and comprehensive.[18][19]
Section 4: Phase 2 - The Screening Cascade
With prepared target and ligand sets, the core computational screening can commence. This phase is characterized by a balance between computational speed and accuracy.
Molecular Docking: Predicting the "Handshake"
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][20] It essentially models the "handshake" between a ligand and a protein's binding site.
Caption: The core process of molecular docking.
Protocol 3: High-Throughput Virtual Screening (HTVS)
-
Software Selection: Choose a validated docking program. Popular choices include AutoDock Vina, Glide, and GOLD.[4][20] These programs employ different search algorithms and scoring functions. For this guide, we will reference the widely-used AutoDock Vina.
-
Execution: Systematically dock each prepared ligand from the derivative library into the defined binding site of the target protein.[21] This is a computationally intensive process, often requiring a high-performance computing cluster for large libraries.
-
Configuration: The "exhaustiveness" parameter of the search algorithm should be set appropriately. A higher value increases the chance of finding the optimal binding pose but also increases computation time.
-
Output Generation: The software will generate a set of binding poses for each ligand, along with a corresponding binding affinity score, typically in kcal/mol.[14]
Scoring and Ranking: The First Pass Filter
The scoring function is an algorithm used to estimate the binding free energy (ΔG) of the protein-ligand complex.[22] A more negative binding affinity score indicates a stronger, more favorable interaction.[22][23]
After the docking run is complete, the results are compiled into a single dataset. The primary method for initial ranking is to sort the entire library of derivatives by their predicted binding affinity. This provides a first-pass filter to identify the most promising candidates. It is important to remember that these scores are predictions and not absolute measures of affinity.[24] Their primary utility lies in the relative ranking of compounds within the same screening campaign.
Section 5: Phase 3 - From Raw Data to Actionable Insights
The ranked list of compounds is the raw output. The next critical phase involves detailed analysis to validate the computational results and apply further filters based on physicochemical properties.
Pose Analysis and Interaction Mapping
A low binding score is meaningless if the predicted binding pose is physically unrealistic or does not engage with key active site residues.
Protocol 4: Post-Docking Analysis
-
Visual Inspection: The top-scoring poses for the highest-ranked derivatives must be visually inspected using molecular visualization software like PyMOL or Chimera.[22][25] Look for a snug fit within the binding pocket and sensible intermolecular interactions.
-
Interaction Analysis: Identify the specific interactions between the ligand and the protein.[22] Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Major drivers of binding.
-
Ionic/Electrostatic Interactions: Strong, long-range interactions.
-
-
Control Comparison: If a known inhibitor or substrate for the target exists, its docking score and binding mode should be used as a benchmark.[24] Promising derivatives should ideally have a better or comparable score and exhibit similar key interactions.
-
Clustering: Analyze the root-mean-square deviation (RMSD) of the generated poses. Low RMSD values (typically <2 Å) between top-scoring poses suggest a well-defined and stable binding mode.[22][26]
ADMET Prediction: The "Drug-Likeness" Filter
A compound that binds tightly to its target but has poor pharmacokinetic properties is unlikely to become a successful drug.[27] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to filter out compounds with a high probability of late-stage failure.[28][29]
A variety of open-access and commercial tools are available for this purpose, such as SwissADME and pkCSM.[30] These tools predict a range of properties based on the molecule's structure.
Caption: ADMET filtration cascade for hit refinement.
Table 1: Key ADMET Properties for Evaluation
| Property Category | Parameter | Desired Range/Outcome | Rationale |
| Physicochemical | Molecular Weight | < 500 Da | Influences absorption and distribution |
| LogP | < 5 | Measures lipophilicity, affecting solubility and permeability | |
| H-bond Donors | < 5 | Affects membrane permeability | |
| H-bond Acceptors | < 10 | Affects membrane permeability | |
| Absorption | GI Absorption | High | Predicts oral bioavailability |
| Metabolism | CYP Inhibitor | No | Avoids drug-drug interactions |
| Toxicity | hERG Inhibition | No | Predicts risk of cardiotoxicity |
| AMES Toxicity | No | Predicts mutagenic potential |
Final Hit Selection
The final step is to synthesize the insights from all previous stages. The ideal hit compounds are those that satisfy multiple criteria:
-
A high-ranking docking score (indicative of strong binding affinity).
-
A realistic binding pose with key interactions to active site residues.
-
A favorable ADMET profile, suggesting good "drug-like" properties.
By integrating these disparate data streams, a small, prioritized list of this compound derivatives can be selected for synthesis and progression into in vitro and in vivo experimental validation. This data-driven approach maximizes the probability of success while conserving valuable laboratory resources.
References
- 1. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 2. Computational Drug Design: Significance and symbolism [wisdomlib.org]
- 3. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 4. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 5. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 10. New Method To Reveal Uknown Drug Targets [biopharmatrend.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. microbenotes.com [microbenotes.com]
- 18. How to Prepare a Compound Collection Prior to Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. KBbox: Methods [kbbox.h-its.org]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 26. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
- 30. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Target Identification Studies for 2-chloro-N-(4-methoxybenzyl)acetamide
Executive Summary
2-chloro-N-(4-methoxybenzyl)acetamide is a synthetic compound belonging to the chloroacetamide class, for which preliminary studies have suggested potential cytotoxic and antimicrobial activities. However, like many phenotypically active small molecules, its precise molecular mechanism of action remains undefined. The identification of its direct protein target(s) is a critical step in validating its therapeutic potential, understanding potential toxicities, and enabling rational drug development. This guide provides a comprehensive, multi-pronged strategy for the target deconvolution of this compound, designed for researchers in chemical biology and drug discovery. Our approach integrates initial hypothesis generation through computational methods with robust experimental identification and rigorous biophysical and genetic validation, ensuring a high degree of confidence in the final identified targets. We present detailed, field-proven protocols for in silico prediction, affinity purification-mass spectrometry (AP-MS), label-free target identification techniques such as Drug Affinity Responsive Target Stability (DARTS), and orthogonal validation assays including Surface Plasmon Resonance (SPR) and CRISPR-Cas9 gene editing. This document serves as a technical blueprint for elucidating the molecular basis of action for this and other novel bioactive compounds.
Part 1: Introduction to this compound and the Imperative for Target Identification
The compound this compound is an N-substituted acetamide featuring a reactive chloromethyl group and a methoxybenzyl moiety. The chloroacetamide warhead is known to be a Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine, suggesting a potential mechanism involving covalent modification of its protein target(s). Initial biological screening of this compound and its analogs has revealed activities against various cancer cell lines and microbial strains, yet the specific proteins it interacts with to elicit these effects are unknown.[1]
Target identification, or target deconvolution, is the process of identifying the direct molecular binding partners of a bioactive small molecule.[2] This process is fundamental to modern drug discovery for several key reasons:
-
Mechanism of Action (MoA): It clarifies how a compound achieves its therapeutic effect at a molecular level.
-
Safety and Toxicology: It helps identify unintended "off-targets" that could lead to adverse effects.
-
Lead Optimization: Knowledge of the target's binding pocket allows for structure-based design to improve potency and selectivity.
-
Biomarker Development: A validated target can serve as a biomarker to stratify patient populations or monitor treatment response.
This guide outlines a convergent strategy that begins with broad, hypothesis-generating techniques and narrows down to specific, validated molecular interactions.
References
A Physicochemical Guide to 2-Chloro-N-(4-methoxybenzyl)acetamide for Preclinical Research
Abstract
This technical guide provides a comprehensive physicochemical profile of 2-chloro-N-(4-methoxybenzyl)acetamide, a compound of interest in synthetic and medicinal chemistry. For researchers and drug development professionals, a thorough understanding of a molecule's fundamental properties is a prerequisite for any successful development campaign. This document outlines the core physicochemical parameters, presents a validated experimental protocol for determining the octanol-water partition coefficient (LogP), and discusses the compound's stability and analytical characterization. The insights herein are grounded in established scientific principles and methodologies to ensure reliability and reproducibility in the laboratory.
Molecular Identity and Structure
This compound belongs to the N-substituted acetamide class of compounds. These structures are notable as intermediates in the synthesis of various pharmaceutical and agrochemical agents.[1] The molecule incorporates a chloroacetamide group, known for its reactive potential in synthesis, and a methoxybenzyl moiety, which influences its solubility and lipophilicity.
Chemical Structure:
Figure 1: 2D structure of this compound
Key Identifiers:
-
CAS Number: 81494-05-5[2]
-
Molecular Formula: C10H12ClNO2[2]
-
Synonyms: Not widely available, structural name is primary identifier.
Core Physicochemical Parameters
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, making their early characterization critical. The table below summarizes the known and predicted properties of this compound.
| Property | Value | Source | Significance in Drug Development |
| Molecular Weight | 213.67 g/mol | [2] | Influences diffusion and transport across biological membranes. |
| Melting Point | 121-122 °C | [3] | Indicates purity and solid-state stability. |
| Boiling Point | 378.5 ± 27.0 °C (Predicted) | [3] | Relevant for purification and assessing thermal stability. |
| LogP (Octanol/Water) | ~1.7 (Predicted) | [4] | A key indicator of lipophilicity, affecting membrane permeability and solubility. |
| Solubility | Low in water; Soluble in organic solvents like DMSO and ethanol. | [5][6] | Crucial for formulation development and bioavailability. |
| Physical State | Solid at 20°C. | [7] | Affects handling, formulation, and storage. |
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (P or Kow) is a measure of a compound's differential solubility between two immiscible phases: n-octanol and water.[8] It is a fundamental parameter for predicting the behavior of a drug in a biological system. The Shake-Flask method, as described in OECD Guideline 107, is the gold standard for its direct determination.[9][10][11]
Principle of the Method
The Shake-Flask method involves dissolving the test substance in a system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the substance in each phase.[12][13] The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]
Self-Validating Protocol
Objective: To determine the LogP of this compound in the range of -2 to 4.[10][15]
Materials:
-
This compound (purity >98%)
-
n-Octanol (analytical grade, pre-saturated with water)
-
Purified Water (analytical grade, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, GC)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Solvents:
-
Saturate n-octanol with water by shaking equal volumes together for 24 hours at the test temperature (20-25°C), then allowing them to separate for at least 2 hours.
-
Similarly, saturate water with n-octanol. This pre-saturation is critical to account for the mutual solubility of the solvents.[16]
-
-
Preparation of Test Substance:
-
Prepare a stock solution of the compound in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association.[9]
-
-
Partitioning Experiment (Performed in triplicate):
-
Add measured volumes of the pre-saturated n-octanol stock solution and pre-saturated water to a centrifuge tube. OECD 107 recommends three runs with different volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water) to ensure the final P value is independent of the phase ratio.[10]
-
Cap the tubes tightly and shake vigorously for 5 minutes. Then, place on a mechanical shaker at a constant temperature (e.g., 25°C ± 1°C) for at least 1 hour. Preliminary experiments should determine the time required to reach equilibrium.[17]
-
-
Phase Separation:
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared for each phase to account for matrix effects.
-
-
Calculation and Validation:
-
Calculate the partition coefficient (P) for each run: P = Coctanol / Cwater
-
Convert P to LogP: LogP = log10(P)
-
Trustworthiness Check: The total amount of substance recovered from both phases should be compared to the amount initially added to ensure mass balance (typically 90-110%).[10] The LogP values from the three different phase ratios should agree within ± 0.3 units.[10]
-
Workflow Diagram
Caption: Workflow for LogP Determination via Shake-Flask Method.
Chemical Stability Profile
Stability testing is a crucial component of drug development, providing data on how the quality of a substance changes over time under various environmental factors.[18][19][20] This information is vital for determining shelf-life, storage conditions, and retest periods.[19]
For this compound, two primary areas of concern for instability are hydrolysis and photostability.
-
Hydrolytic Stability: The amide linkage may be susceptible to hydrolysis under strongly acidic or basic conditions. The chloroacetamide moiety can also undergo nucleophilic substitution. A forced degradation study, exposing the compound to solutions of varying pH (e.g., pH 2, 7, 9) at elevated temperatures (e.g., 60°C), would elucidate these degradation pathways.
-
Photostability: Aromatic systems can be sensitive to light. Following ICH Q1B guidelines, the solid material and a solution should be exposed to controlled light conditions to assess for photodegradation.
A robust stability-indicating analytical method, typically HPLC, is required to separate the parent compound from any potential degradants.[21]
Conclusion
This compound is a solid compound with a molecular weight of 213.67 g/mol and a melting point of 121-122°C. Its predicted LogP suggests moderate lipophilicity, a characteristic that often correlates with good membrane permeability but may necessitate formulation strategies to address its low aqueous solubility. The experimental protocols outlined in this guide, particularly for LogP determination, provide a framework for generating reliable, high-quality data essential for advancing a compound through the preclinical development pipeline. Further studies are recommended to fully characterize its stability profile under forced degradation conditions.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 81494-05-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. 2-CHLORO-N-(4-METHOXY-PHENYL)-ACETAMIDE CAS#: 22303-36-2 [m.chemicalbook.com]
- 4. 2-Chloro-N-(2-methoxyphenyl)acetamide | C9H10ClNO2 | CID 41647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-Chloro-N-(4-methoxyphenyl)acetamide | 22303-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. pharmtech.com [pharmtech.com]
- 19. rroij.com [rroij.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. criver.com [criver.com]
An In-depth Technical Guide to 2-chloro-N-(4-methoxybenzyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(4-methoxybenzyl)acetamide, with the CAS number 81494-05-5 , is a chloroacetamide derivative of significant interest in synthetic organic chemistry. Its structure, featuring a reactive chloroacetyl group and a methoxybenzyl moiety, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and safety considerations, designed to support researchers in its effective and safe utilization.
Chemical and Physical Properties
This compound is characterized by the following key properties:
| Property | Value | Source |
| CAS Number | 81494-05-5 | [1] |
| Molecular Formula | C10H12ClNO2 | [2] |
| Molecular Weight | 213.66 g/mol | [1][2][3] |
| Hazard Classification | Irritant |
Synthesis of this compound
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from a related synthesis)[4]
-
Dissolution of Amine: In a round-bottom flask, dissolve 1 equivalent of 4-methoxybenzylamine in a suitable inert solvent such as glacial acetic acid or dichloromethane. The choice of solvent will influence the reaction conditions and work-up procedure.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial for controlling the exothermic nature of the acylation reaction.
-
Addition of Acylating Agent: While stirring vigorously, add 1 equivalent of chloroacetyl chloride dropwise to the cooled amine solution. The slow addition rate is necessary to prevent a rapid temperature increase and the formation of side products.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting amine is a key indicator of reaction completion.
-
Precipitation and Isolation: Upon completion, if using acetic acid, add a solution of sodium acetate to precipitate the product. If using a non-acidic solvent, a basic wash may be employed. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts and impurities.
-
Drying and Purification: Dry the crude product, and for higher purity, recrystallize it from a suitable solvent such as ethanol.
Analytical Characterization
The structural confirmation of the synthesized this compound can be achieved through a combination of spectroscopic techniques. The expected spectral data, based on its structural analogue, are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H amide stretch (around 3290 cm⁻¹), the C=O amide stretch (around 1660 cm⁻¹), and the C-Cl stretch (around 830 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should reveal a singlet for the methoxy group protons (around 3.7 ppm), a singlet for the methylene protons of the chloroacetyl group (around 4.2 ppm), a singlet for the benzyl methylene protons, aromatic protons in the range of 6.9-7.5 ppm, and a singlet for the amide proton (around 10.2 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the methylene carbon of the chloroacetyl group (around 43 ppm), the methoxy carbon (around 55 ppm), the benzyl methylene carbon, aromatic carbons (between 114-156 ppm), and the carbonyl carbon (around 164 ppm).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C10H12ClNO2 by providing an accurate mass measurement of the molecular ion.
Applications and Mechanism of Action
Chloroacetamide derivatives are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties.[5] The reactivity of the C-Cl bond allows these molecules to act as alkylating agents, potentially targeting nucleophilic residues in enzymes and proteins, leading to the disruption of essential biological processes.
While specific biological studies on this compound are not extensively reported, its structural features suggest its potential as:
-
A key building block in the synthesis of more complex bioactive molecules and pharmaceutical agents.[6]
-
A candidate for screening in assays for antimicrobial and antifungal activity.
The mechanism of action for related chloroacetamides often involves the covalent modification of sulfhydryl groups in enzymes, leading to their inactivation.
Safety and Handling
This compound is classified as an irritant.[7] When handling this compound, it is essential to adhere to standard laboratory safety protocols.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[9][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.[8]
Conclusion
This compound is a versatile chemical intermediate with significant potential for applications in research and development. This guide provides a foundational understanding of its properties, synthesis, and handling. As with any chemical synthesis and application, researchers should proceed with caution, validating the proposed methods and ensuring that all safety measures are rigorously followed. The information provided herein, particularly the synthesis and analytical data adapted from its close analogue, offers a solid starting point for the successful utilization of this compound in various scientific endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. aaronchem.com [aaronchem.com]
An In-Depth Technical Guide to the Safe Handling of 2-chloro-N-(4-methoxybenzyl)acetamide
Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for 2-chloro-N-(4-methoxybenzyl)acetamide (CAS No. 81494-05-5). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical safety information extrapolated from data on the parent compound, 2-chloroacetamide, and structurally related N-substituted chloroacetamides, due to the absence of a dedicated Safety Data Sheet (SDS) for the specified molecule. The guide details the toxicological profile, recommended personal protective equipment (PPE), standard operating procedures for handling and storage, emergency response actions, and appropriate disposal methods. The causality behind each recommendation is explained to ensure a deep understanding and foster a culture of safety in the laboratory.
Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile
This compound belongs to the class of alpha-haloacetamides, which are known for their reactivity as alkylating agents. The core chemical structure consists of an acetamide backbone with a chlorine atom on the alpha-carbon and a 4-methoxybenzyl group attached to the nitrogen.
Key Structural Features and Their Implications:
-
α-Chloroacetyl Group: The electrophilic nature of the carbon atom bearing the chlorine atom makes this moiety susceptible to nucleophilic attack. This reactivity is the basis for its utility in chemical synthesis but also underlies its potential to alkylate biological macromolecules, which is a primary mechanism of toxicity.
-
N-(4-methoxybenzyl) Group: This portion of the molecule influences its solubility, steric hindrance, and overall toxicological profile compared to the unsubstituted 2-chloroacetamide.
Section 2: Toxicological Assessment and Hazard Identification
The primary hazards associated with this compound are inferred from the toxicological data of 2-chloroacetamide and other N-substituted chloroacetamides. The chloroacetamide functional group is a known irritant and sensitizer.
Summary of Potential Health Hazards:
| Hazard Class | Description | Supporting Evidence (Analogous Compounds) |
| Acute Oral Toxicity | Toxic if swallowed[2]. | 2-chloroacetamide is classified as toxic if swallowed[2]. |
| Skin Corrosion/Irritation | Causes skin irritation[1]. | 2-chloroacetamide is irritating to the skin[1]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1]. | 2-chloroacetamide is irritating to the eyes[1]. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction[1][2]. | Repeated or prolonged contact with 2-chloroacetamide may cause skin sensitization[1]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1][2]. | Animal tests on 2-chloroacetamide suggest potential toxicity to human reproduction or development[1]. |
| Aquatic Toxicity | Harmful to aquatic life[1][2]. | 2-chloroacetamide is harmful to aquatic organisms[1]. |
Causality of Toxicity: The toxicity of chloroacetamides stems from their ability to act as alkylating agents. The electrophilic α-carbon can react with nucleophilic groups in biological molecules, such as the thiol groups in cysteine residues of proteins and enzymes. This covalent modification can disrupt their normal function, leading to cellular damage and toxicity.
Section 3: Standard Operating Procedures for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[2][3][4]. Local exhaust ventilation should be used at the point of dust generation[1].
-
Contained Systems: For larger scale operations, the use of glove boxes or other closed systems should be considered to minimize direct contact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles[4][5].
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound[2].
-
Lab Coat: A lab coat or chemical-resistant apron should be worn to protect street clothing and skin.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with a particulate filter is necessary[5].
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Hygiene Practices
Good laboratory hygiene is crucial to prevent accidental exposure.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[3][5].
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored[3].
-
Contaminated work clothing should not be taken home[1].
Section 4: Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and prevent environmental contamination.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2][4].
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids[1].
-
The storage area should be secured and accessible only to authorized personnel[2].
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways[1][4].
-
Contaminated packaging should be treated as hazardous waste.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5]. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention[5][6]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention[5]. |
Spill Response
A prompt and safe response to a spill is necessary to mitigate hazards.
Caption: Emergency spill response workflow for this compound.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify colleagues and the laboratory supervisor.
-
PPE: Don appropriate personal protective equipment, including respiratory protection.
-
Containment: If the spill is small and can be managed safely, prevent its spread.
-
Cleanup: For a solid spill, carefully sweep the material to avoid generating dust and place it in a labeled, sealed container for disposal[1]. For a solution, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container.
-
Decontamination: Clean the spill area with a suitable decontaminating agent.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
References
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide, a valuable amide intermediate in the development of various chemical entities. The synthesis is achieved through the nucleophilic acyl substitution of 4-methoxybenzylamine with chloroacetyl chloride. This guide details the reaction mechanism, safety protocols, a robust experimental procedure, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure reproducibility and high yield. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Context
N-arylacetamides are a cornerstone structural motif in a vast array of compounds with significant biological and pharmaceutical applications.[1][2] Their presence is critical in agrochemicals, and they serve as key intermediates for more complex molecular architectures.[1] The title compound, this compound, incorporates a reactive chloroacetyl group, making it a versatile building block for further synthetic transformations, such as nucleophilic substitution reactions to introduce diverse functionalities.[3]
This protocol outlines a reliable and efficient method for the synthesis of this compound, emphasizing safety, mechanistic understanding, and rigorous analytical validation of the final product.
Reaction Scheme and Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The primary amine of 4-methoxybenzylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or in a solvent like acetic acid which can also act as a proton sink, to neutralize the hydrochloric acid (HCl) byproduct.[1][4]
Overall Reaction:
Mechanism: Nucleophilic Acyl Substitution
The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine initiates a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. Finally, the base removes the proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 2393-23-9 | Liquid, amine odor |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Corrosive, lachrymator, reacts with water[5][6] |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 64-19-7 | Corrosive, solvent |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 | Base, solid |
| Ethanol (95%) | C₂H₆O | 46.07 | 64-17-5 | Flammable, for recrystallization |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
Critical Safety Protocols
Working with Chloroacetyl Chloride requires strict adherence to safety procedures.
-
Hazard Overview: Chloroacetyl chloride is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][7][8] It is a lachrymator and reacts violently with water to produce toxic hydrogen chloride gas.[7][9]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[5][7]
-
Engineering Controls: This entire procedure must be performed in a certified, well-ventilated chemical fume hood.[6][8] An emergency shower and eyewash station must be immediately accessible.[7]
-
Handling: Dispense chloroacetyl chloride carefully, avoiding inhalation of vapors. All equipment must be dry before use to prevent violent reaction.[9]
-
Waste Disposal: Quench any residual chloroacetyl chloride slowly and carefully with a suitable alcohol (e.g., isopropanol) before neutralization and disposal according to institutional and local regulations.[5]
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of structurally related N-arylacetamides, which consistently provides high yields.[1][10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzylamine (0.05 mol, 6.86 g) in 40 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 and 5°C.
-
Addition of Acylating Agent: Add chloroacetyl chloride (0.05 mol, 3.98 mL, 5.65 g) dropwise to the stirred solution over 15-20 minutes using a dropping funnel. Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the acylation reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Precipitation: While the reaction is stirring, prepare a solution of sodium acetate in a separate beaker. To precipitate the product, add 35 mL of this sodium acetate solution to the reaction flask. A solid precipitate should form.[1]
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acetic acid and salts.[1]
-
Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (40-50°C) until a constant weight is achieved.
-
Purification: Recrystallize the dried solid from 95% ethanol to yield the final product as colorless crystals.[1] A typical yield for this procedure is around 80-85%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following data are based on structurally similar compounds reported in the literature.[1][11]
| Analysis Method | Expected Result |
| Appearance | Colorless/White Crystalline Solid |
| Melting Point | Approx. 125-128 °C (similar to 2-chloro-N-(4-methoxyphenyl)acetamide)[11] |
| FT-IR (ATR, cm⁻¹) | ~3290 (N-H stretch), ~1660 (C=O amide I band), ~1540 (N-H bend), ~1250 (C-O stretch), ~830 (C-Cl stretch)[1][11] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.2 (s, 1H, NH), ~7.2 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.2 (s, 2H, Cl-CH₂), ~4.0 (d, 2H, Ar-CH₂), ~3.7 (s, 3H, OCH₃)[1][11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~164 (C=O), ~158 (C-OCH₃), ~131 (C-N), ~129 (Ar-CH), ~114 (Ar-CH), ~55 (OCH₃), ~43 (Cl-CH₂), ~42 (Ar-CH₂)[1][11] |
| HRMS (ESI-MS, m/z) | Calculated for C₁₀H₁₂ClNO₂ [M+H]⁺: 214.0635; Found: ~214.0630 |
Mechanistic Diagram
Caption: Mechanism of nucleophilic acyl substitution for amide formation.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By following the outlined steps for reaction setup, execution, and purification, researchers can reliably produce this valuable chemical intermediate with high yield and purity. The emphasis on safety, particularly when handling chloroacetyl chloride, is paramount to ensure a secure laboratory environment. The provided characterization data serves as a benchmark for validating the final product.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chloroacetyl Chloride CAS 79-04-9 [yufenggp.com]
- 6. lobachemie.com [lobachemie.com]
- 7. nj.gov [nj.gov]
- 8. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
- 9. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols: Utilizing 2-chloro-N-(4-methoxybenzyl)acetamide in Cell Culture Assays
Introduction: Unveiling the Potential of a Novel Chloroacetamide Derivative
In the landscape of contemporary drug discovery, the identification of novel small molecules with potent and selective anticancer activity remains a paramount objective. Among the myriad of chemical scaffolds explored, N-substituted 2-chloroacetamides have emerged as a promising class of compounds, demonstrating a spectrum of biological activities including antimicrobial, antifungal, and notably, antiproliferative effects against various cancer cell lines.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 2-chloro-N-(4-methoxybenzyl)acetamide , in cell culture-based assays.
This guide moves beyond a simple recitation of procedural steps. As a Senior Application Scientist, the aim is to provide a foundational understanding of the compound's putative mechanism of action, enabling the rational design of experiments. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for generating robust and reproducible data.
Scientific Foundation: Mechanism of Action
While the precise molecular targets of this compound are still under active investigation, extensive research on analogous chloroacetamide and acetamide derivatives provides a strong hypothetical framework for its mechanism of action. The prevailing evidence suggests a multi-faceted process centered on the induction of oxidative stress and the subsequent initiation of the intrinsic apoptotic pathway.[3][4][5]
Key Mechanistic Pillars:
-
Induction of Reactive Oxygen Species (ROS): A common feature of many cytotoxic compounds, including chloroacetamide derivatives, is their ability to disrupt the redox homeostasis of cancer cells, leading to an accumulation of ROS.[5] Elevated ROS levels can inflict damage on critical cellular components, including lipids, proteins, and DNA, creating a state of cellular stress.[5]
-
Activation of Stress-Activated Signaling Cascades: The increase in intracellular ROS often triggers stress-activated protein kinase pathways, most notably the c-Jun N-terminal kinase (JNK) pathway.[3][4][6] JNK activation is a critical event that can phosphorylate and modulate the activity of various downstream targets, including proteins of the Bcl-2 family.[6]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The JNK-mediated signaling, coupled with direct ROS-induced damage, converges at the mitochondria. This leads to a disruption of the mitochondrial membrane potential (ΔΨm) and the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, while inhibiting anti-apoptotic members such as Bcl-2 itself.[6][7][8] This critical imbalance results in MOMP.
-
Caspase Cascade Activation and Apoptosis: The permeabilization of the outer mitochondrial membrane allows for the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[9]
-
Covalent Inhibition Potential: The chloroacetamide "warhead" is a reactive electrophile. This chemical feature suggests a potential for covalent modification of nucleophilic residues (like cysteine) on target proteins.[2] One such proposed target is Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification. Inhibition of GST can further exacerbate oxidative stress and sensitize cells to apoptosis.
Visualizing the Pathway: A Hypothetical Model
Figure 1: Putative mechanism of action for this compound.
Quantitative Data Summary
The efficacy of any potential therapeutic agent is critically assessed by its cytotoxic potency, often expressed as the half-maximal inhibitory concentration (IC50). While comprehensive screening data for this compound across a wide panel of cell lines is still emerging, the following table summarizes a key reported value.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| 2-chloro-N-(4-methoxyphenyl)acetamide | HeLa (Cervical Cancer) | XTT | 14.53 µg/mL | (Tanış et al., 2019; Cankaya et al., 2021) |
Note: The molecular weight of this compound is 215.66 g/mol . The reported IC50 of 14.53 µg/mL corresponds to approximately 67.4 µM.
Researchers are encouraged to determine the IC50 values in their specific cell lines of interest, as potency can vary significantly depending on the cellular context.[10]
Experimental Protocols
The following protocols are designed to provide a robust framework for assessing the in vitro effects of this compound. Adherence to good cell culture practice is paramount.
Protocol 1: Preparation of Stock Solutions and Handling
Rationale: Proper preparation and storage of the compound are critical for experimental consistency. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the compound's likely hydrophobic nature. Stock solutions should be prepared at a high concentration to minimize the final concentration of DMSO in the culture medium, which can have cytotoxic effects at levels above 0.5%.[11]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety First: Before handling, consult the Safety Data Sheet (SDS) for chloroacetamide or structurally similar compounds.[2] Handle the powdered compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Calculation: Determine the mass of the compound required to prepare a stock solution of desired concentration (e.g., 10 mM or 50 mM).
-
Formula: Mass (g) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L)
-
-
Dissolution: Carefully weigh the calculated amount of this compound and transfer it to a sterile conical tube.
-
Add the calculated volume of cell culture-grade DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.[11] A working stock can be kept at 4°C for short-term use (1-2 weeks), protected from light.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-Based)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The absorbance of this colored solution is proportional to the number of viable cells. This assay is a standard first step to determine the compound's cytotoxic effects and to calculate its IC50 value.
References
- 1. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 3. An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anticancer potential of dichloroacetate and estradiol analogue exerting their effect via ROS-JNK-Bcl-2-mediated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for the Preclinical Evaluation of 2-chloro-N-(4-methoxybenzyl)acetamide
Abstract: The escalating need for novel therapeutic agents necessitates robust and reproducible preclinical evaluation pipelines. This document provides a comprehensive guide for the initial characterization of the investigational compound 2-chloro-N-(4-methoxybenzyl)acetamide. We outline a tiered approach, commencing with fundamental in vitro cytotoxicity screening to establish a baseline biological effect and progressing to a conceptual framework for subsequent in vivo efficacy and safety studies. The protocols detailed herein are designed to be adaptable, providing researchers, scientists, and drug development professionals with the foundational methodology to explore the therapeutic potential of this and other novel chemical entities.
Introduction: The Rationale for Preclinical Investigation
The chloroacetamide moiety is a recognized pharmacophore, known for its ability to form covalent bonds with cysteine residues in proteins.[1][2] This reactivity has been exploited in the development of targeted therapies, particularly in oncology, where irreversible inhibition of key signaling proteins can offer a significant therapeutic advantage.[2] The N-(4-methoxybenzyl)acetamide portion of the molecule may influence its solubility, cell permeability, and interaction with specific biological targets.[3] Given these structural features, an initial investigation into the cytotoxic and potential anti-proliferative effects of this compound is a logical starting point for its preclinical evaluation.
This guide will first detail a standardized in vitro cytotoxicity assay to determine the compound's potency against a panel of cancer cell lines. This initial screening is a critical step in the drug development process, providing essential data on the compound's biological activity and helping to identify the most promising candidates for further investigation.[4] Subsequently, we will present a general framework for designing in vivo studies in a murine model, a crucial step for evaluating systemic efficacy, pharmacokinetics, and toxicity.[5]
In Vitro Cytotoxicity Assessment
The initial phase of evaluating a novel compound involves assessing its cytotoxic effects on cancer cell lines.[6] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Cell Lines and Culture Conditions
A panel of human cancer cell lines should be selected to represent a variety of tumor types. For this protocol, we will use:
-
A549 (Lung Carcinoma): A commonly used cell line for initial cancer screening.
-
MCF-7 (Breast Carcinoma): An estrogen receptor-positive breast cancer cell line.
-
HCT116 (Colon Carcinoma): A well-characterized colon cancer cell line.
All cell lines should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Preparation of Compound Stock Solution
-
Dissolution: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution and store at -20°C to prevent degradation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. After 24 hours, remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).[7]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (µM) |
| A549 | 15.2 |
| MCF-7 | 22.5 |
| HCT116 | 18.9 |
Framework for In Vivo Efficacy Studies in a Murine Model
Following promising in vitro results, the next step is to evaluate the compound's efficacy in a living organism.[8] The following provides a general framework for conducting these studies in a mouse xenograft model.
Animal Model and Husbandry
-
Model: Female athymic nude mice (4-6 weeks old) are a suitable model for establishing human tumor xenografts.
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation and Compound Formulation
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells (resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Compound Formulation: The formulation for in vivo administration will depend on the compound's solubility and stability. A common starting point is a solution of 10% DMSO, 40% PEG300, and 50% saline.
Dosing and Administration
-
Dose Determination: A dose-ranging study should be conducted to determine the maximum tolerated dose (MTD).[9]
-
Administration Route: Intraperitoneal (IP) injection is a common route for systemic delivery in preclinical studies.[10]
-
Treatment Schedule: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. A typical treatment schedule could be IP injections every other day for two weeks.
Efficacy and Toxicity Monitoring
-
Efficacy: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Toxicity: Monitor the animals' body weight, food and water intake, and general appearance for any signs of toxicity.[11] At the end of the study, major organs should be collected for histopathological analysis.
Table 2: Example of In Vivo Study Groups
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle | - | IP | QOD x 7 |
| 2 | Compound | 25 | IP | QOD x 7 |
| 3 | Compound | 50 | IP | QOD x 7 |
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the preclinical evaluation process.
Caption: In Vitro Cytotoxicity Assay Workflow.
Caption: In Vivo Efficacy Study Workflow.
Conclusion and Future Directions
The protocols outlined in this document provide a foundational approach for the initial preclinical evaluation of this compound. The in vitro cytotoxicity data will establish the compound's potency and guide the selection of cell lines for further mechanistic studies. The in vivo framework offers a starting point for assessing efficacy and safety in a whole-animal system.
Future investigations should aim to elucidate the mechanism of action of this compound. Given its chemical structure, studies to identify its protein targets through techniques such as chemical proteomics are warranted. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies will be essential for optimizing dosing regimens and understanding the compound's behavior in a biological system.[12]
References
- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 12. ppd.com [ppd.com]
Application Note: A High-Throughput Screening Platform for the Identification of Novel Protein Targets of 2-chloro-N-(4-methoxybenzyl)acetamide
Abstract
This application note details a comprehensive, multi-tiered strategy for the high-throughput screening (HTS) and subsequent target validation of 2-chloro-N-(4-methoxybenzyl)acetamide, a putative covalent inhibitor. Leveraging the known reactivity of the chloroacetamide electrophile towards cysteine residues, we propose a screening cascade designed to identify and validate novel protein targets, with a particular focus on the deubiquitinating enzyme (DUB) family. The workflow encompasses a primary biochemical screen using a fluorescence polarization-based assay, followed by secondary cellular target engagement confirmation via a Cellular Thermal Shift Assay (CETSA), and culminates in a strategy for definitive target identification. This guide is intended for researchers in drug discovery and chemical biology seeking to elucidate the mechanism of action of cysteine-reactive small molecules.
Introduction: The Rationale for Screening this compound
Covalent inhibitors have experienced a resurgence in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] The chloroacetamide functional group is a well-established "warhead" that can form a stable covalent bond with the thiol side chain of cysteine residues in proteins.[2][3] This reactivity makes this compound an intriguing candidate for the development of targeted covalent inhibitors. However, the successful application of such compounds is contingent on the identification of their specific protein targets.
Deubiquitinating enzymes (DUBs) represent a large and therapeutically relevant class of enzymes, many of which utilize a catalytic cysteine residue for their function.[4][5] The nucleophilicity of this active site cysteine makes DUBs a prime target class for covalent inhibitors like this compound. This application note outlines a systematic approach to screen this compound against a panel of DUBs and subsequently validate hits in a cellular context.
The Screening Cascade: A Multi-Pronged Approach
Our proposed screening workflow is designed to be both efficient and rigorous, minimizing false positives and providing a clear path from initial hit identification to target validation.
Figure 1. High-throughput screening cascade for this compound.
Primary High-Throughput Screen: A Fluorescence Polarization-Based DUB Assay
Rationale: Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS.[6] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In our proposed DUB assay, a small fluorescently-labeled ubiquitin probe will be used. Cleavage of this probe by a DUB results in a smaller fluorescent fragment that tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.[7] This provides a direct measure of DUB activity.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Recombinant Human DUBs (Panel) | Various | Enzyme sources |
| Ubiquitin-TAMRA Probe | Boston Biochem | Fluorescent substrate for FP assay |
| This compound | In-house/Custom | Test compound |
| Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5) | In-house | Reaction buffer |
| 384-well, low-volume, black assay plates | Greiner Bio-One | HTS plate |
| Plate reader with FP capabilities | BMG LABTECH/Tecan | Data acquisition |
Step-by-Step Protocol
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a concentration range for initial screening (e.g., a single high concentration of 10 µM).
-
Enzyme Preparation: Dilute each recombinant DUB to its optimal working concentration (predetermined through enzyme titration experiments) in assay buffer.
-
Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the compound dilutions or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted DUB solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for potential covalent modification.
-
Substrate Addition & Reaction Initiation: Add the Ubiquitin-TAMRA probe (e.g., 5 µL) to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin reading the fluorescence polarization on a plate reader at appropriate excitation and emission wavelengths for TAMRA (e.g., 544 nm excitation, 590 nm emission). Monitor the reaction kinetically for 30-60 minutes.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Hits are identified as compounds that cause a significant and reproducible inhibition of DUB activity.
Hit Confirmation and Triage
Dose-Response and IC50 Determination
Confirmed hits from the primary screen should be subjected to dose-response analysis to determine their potency (IC50). This involves repeating the FP assay with a wider range of compound concentrations (e.g., 10-point, 3-fold serial dilutions).
Time-Dependent Inhibition Assay
To provide evidence of a covalent binding mechanism, a time-dependent inhibition assay is crucial.[8] This experiment assesses whether the inhibitory effect of the compound increases with pre-incubation time with the enzyme before the addition of the substrate.
Cellular Validation: Cellular Thermal Shift Assay (CETSA)
Rationale: It is imperative to confirm that the compound engages its target protein within a cellular environment. CETSA is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[9] Covalent modification is expected to significantly increase the thermal stability of the target protein.
Figure 2. Generalized workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol
-
Cell Culture and Treatment: Culture a relevant cell line to high density. Treat the cells with this compound or DMSO for a specified period (e.g., 2-4 hours).
-
Cell Lysis and Aliquoting: Harvest and lyse the cells. Aliquot the cell lysate for each temperature point.
-
Heat Treatment: Heat the lysate aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins. Prepare samples for analysis by Western blot or mass spectrometry.
-
Data Analysis: Quantify the amount of the target DUB remaining in the soluble fraction at each temperature. A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.[10]
Target Identification and Validation
For novel covalent inhibitors, definitive identification of the modified protein and the specific cysteine residue is essential.
Activity-Based Protein Profiling (ABPP)
Rationale: ABPP is a powerful chemoproteomic technique used to identify the targets of covalent inhibitors.[11][12] In a competitive ABPP experiment, a cell lysate is pre-incubated with this compound, which will covalently modify its targets. Subsequently, a broad-spectrum cysteine-reactive probe with a reporter tag (e.g., biotin or a fluorescent dye) is added. The targets of the test compound will be "occupied" and therefore will not be labeled by the probe. This difference in labeling can be quantified by mass spectrometry to identify the specific protein targets.[13]
Site-Directed Mutagenesis
Once a putative target and cysteine residue have been identified, mutating that cysteine to a non-nucleophilic amino acid (e.g., alanine or serine) should render the protein insensitive to inhibition by this compound. This provides strong evidence that the compound's mechanism of action is through covalent modification of that specific residue.
Conclusion
The application of a systematic and multi-faceted screening approach is critical for the successful development of covalent inhibitors. The workflow detailed in this application note, combining a robust primary biochemical screen with cellular target engagement validation and definitive target identification methods, provides a comprehensive strategy for elucidating the mechanism of action of this compound. This approach will not only identify novel protein targets but also provide valuable insights into the compound's potential as a chemical probe or therapeutic lead.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescence Assay Platform for Selective and Sensitive Detection of Ub/Ubl Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Systems for Profiling Deubiquitinating Activity | MDPI [mdpi.com]
- 7. A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Applications of 2-chloro-N-(4-methoxybenzyl)acetamide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Reactive Intermediate
In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic promise is perpetual. Among the vast arsenal of chemical building blocks, 2-chloro-N-(4-methoxybenzyl)acetamide emerges as a scaffold of significant interest. This molecule, while seemingly simple in its structure, possesses a unique combination of features—a reactive chloroacetamide "warhead" and a modifiable N-(4-methoxybenzyl) group—that render it a versatile starting point for the synthesis of a diverse array of biologically active compounds. This technical guide delves into the multifaceted applications of this compound, providing in-depth insights, field-proven protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore its role as a key intermediate in the generation of potent anticancer, antimicrobial, and antifungal agents, elucidating the chemical rationale behind its utility and providing practical methodologies for its application in the laboratory.
Core Attributes and Mechanistic Insights
The utility of this compound in medicinal chemistry is primarily anchored in its electrophilic nature. The chloroacetamide moiety is a well-established reactive group capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine residues in proteins. This ability to act as a "warhead" for targeted covalent inhibitors is a cornerstone of its application in drug design. Covalent inhibitors often exhibit high potency and a prolonged duration of action due to the irreversible nature of their binding.
The N-(4-methoxybenzyl) portion of the molecule, on the other hand, provides a versatile handle for synthetic modification. The methoxy group can influence the compound's electronic properties and solubility, and the benzyl ring itself can be further functionalized to enhance binding affinity and selectivity for a specific biological target. This modular design allows medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives.
Anticancer Applications: A Scaffold for Tumor Cell Inhibition
The N-benzyl-2-chloroacetamide framework has shown considerable promise in the development of novel anticancer agents. The ability of the chloroacetamide group to covalently modify key proteins involved in cancer cell proliferation and survival is a central theme in this area of research.
Cytotoxic Activity and Structure-Activity Relationships
Studies have demonstrated the cytotoxic potential of this compound and its derivatives against various cancer cell lines. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide (often referred to as p-acetamide) has an IC50 value of 14.53 µg/mL in HeLa (cervical cancer) cells. The derivatization of this core structure has led to compounds with enhanced potency and selectivity.
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| 2-chloro-N-(4-methoxyphenyl)acetamide | HeLa | 14.53 µg/mL | |
| Derivative 6c | MCF7 (Breast Cancer) | 15.5 µM | [1] |
| Derivative 6e | PANC-1 (Pancreatic Cancer) | 4.6 µM | [1] |
| Derivative 6e | HepG2 (Liver Cancer) | 2.2 µM | [1] |
Table 1: In vitro anticancer activity of this compound and its derivatives.
The data in Table 1 highlights how modifications to the core scaffold can significantly impact cytotoxic activity. For example, the introduction of a 1,3,4-oxadiazole-2-thiol moiety in derivatives 6c and 6e leads to a marked increase in potency against breast, pancreatic, and liver cancer cell lines[1]. This underscores the importance of the N-benzylacetamide scaffold as a template for generating novel anticancer drug candidates.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds. The protocol below provides a standardized workflow for evaluating the anticancer activity of this compound derivatives.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound or its derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software.
MTT Assay Workflow for Cytotoxicity Testing.
Antimicrobial and Antifungal Applications
Beyond its anticancer potential, this compound and its derivatives have demonstrated significant antimicrobial and antifungal activities. The ability to inhibit the growth of pathogenic microorganisms makes this scaffold a valuable starting point for the development of new anti-infective agents.
Spectrum of Activity
-
Antibacterial Activity: 2-chloro-N-(4-methoxyphenyl)acetamide has shown activity against a range of both Gram-positive and Gram-negative bacteria. It has been reported to be effective against Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Listeria monocytogenes[2].
-
Antifungal Activity: The compound has also exhibited potent antifungal properties, with significant inhibition of colony growth for fungi such as Trichoderma longibrachiatum (98% inhibition), Mucor plumbeus (83% inhibition), and Fusarium solani (21% inhibition)[2].
The broad spectrum of activity suggests that derivatives of this compound could be developed to combat a variety of microbial infections.
Role as a Versatile Synthetic Intermediate
A primary application of this compound in medicinal chemistry is its use as a versatile synthetic intermediate. The reactive chlorine atom is readily displaced by a variety of nucleophiles, allowing for the facile introduction of diverse functional groups and heterocyclic systems. This synthetic tractability enables the creation of large libraries of compounds for high-throughput screening and lead optimization.
Synthesis of this compound
A common and straightforward method for the synthesis of the title compound involves the acylation of 4-methoxybenzylamine with chloroacetyl chloride.
Materials:
-
4-methoxybenzylamine
-
Chloroacetyl chloride
-
A suitable solvent (e.g., acetic acid, acetone)
-
A base (e.g., sodium acetate, triethylamine)
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 4-methoxyaniline (1 equivalent) in a suitable solvent (e.g., 40 mL of pure acetic acid) in a flask and cool the mixture in an ice bath[3].
-
While stirring, add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution[3].
-
After the addition is complete, continue stirring at room temperature for a specified period (e.g., 30 minutes)[3].
-
Add a solution of a base (e.g., 35 mL of sodium acetate solution) to the reaction mixture to neutralize the HCl formed and to precipitate the product[3].
-
Collect the solid precipitate by filtration, wash it with cold water, and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield colorless crystals[3].
General Synthesis Workflow for this compound.
Future Directions and Conclusion
The journey of this compound from a simple chemical intermediate to a promising scaffold in medicinal chemistry is a testament to the power of rational drug design. Its inherent reactivity, coupled with its synthetic accessibility, provides a fertile ground for the discovery of novel therapeutics. Future research in this area will likely focus on:
-
Target-Specific Inhibitors: Moving beyond broad-spectrum cytotoxicity and antimicrobial activity to design derivatives that selectively inhibit specific enzymes or receptors implicated in disease. The chloroacetamide moiety is particularly well-suited for developing covalent inhibitors of kinases, proteases, and other enzymes with a reactive cysteine in their active site.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the N-benzyl and acetamide portions of the molecule to build comprehensive SAR models. This will enable a more precise understanding of the structural requirements for optimal biological activity and selectivity.
-
Exploration of New Therapeutic Areas: Investigating the potential of derivatives in other disease areas, such as inflammatory and neurodegenerative disorders, where covalent modulation of key protein targets could be beneficial.
References
- 1. benchchem.com [benchchem.com]
- 2. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 2-chloro-N-(4-methoxybenzyl)acetamide as a Reference Standard in Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of 2-chloro-N-(4-methoxybenzyl)acetamide as a reference standard in chromatographic analyses. As a key intermediate in the synthesis of various organic molecules, its accurate quantification is critical for ensuring the purity and quality of final products. This application note details its physicochemical properties, provides a validated High-Performance Liquid Chromatography (HPLC) protocol for its quantification, and outlines procedures for standard preparation, method validation, and safe handling. The methodologies described herein are designed to be robust and reproducible, aligning with the stringent requirements of research and pharmaceutical development environments.
Introduction and Significance
This compound is a member of the N-arylacetamide class of compounds, which are significant as intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical products[1]. Its presence, even in trace amounts, can be indicative of an incomplete reaction or a side reaction during a manufacturing process. Therefore, its role as a reference standard is paramount for:
-
Impurity Profiling: Quantifying the level of this compound as a process-related impurity in active pharmaceutical ingredients (APIs) or other fine chemicals.
-
Reaction Monitoring: Tracking the consumption of this intermediate during a chemical synthesis to determine reaction completion.
-
Quality Control (QC): Establishing a baseline for batch release testing, ensuring consistency and adherence to predefined quality specifications.
This guide provides the scientific foundation and practical protocols to effectively utilize this compound as a reliable analytical standard.
Physicochemical Properties
A thorough understanding of the reference standard's properties is fundamental to its correct handling and application.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 81494-05-5 | [2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |
| Molecular Weight | 213.66 g/mol | [3] |
| Appearance | Crystalline solid (typically colorless or white) | [1] |
| Melting Point | 398.6–400.3 K (125.4–127.1 °C) | [1] |
| Purity | ≥95% (typical for reference standards) | [3] |
Chemical Structure
The structure of this compound consists of a central acetamide linkage, with a chloroacetyl group on one side and a 4-methoxybenzyl group on the other.
Caption: Chemical structure of this compound.
Protocol: Preparation of Standard Solutions
Accurate preparation of standard solutions is the most critical step for achieving reliable quantitative results. All preparations should be performed using calibrated analytical balances and Class A volumetric glassware.
4.1. Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Pipettes and tips
4.2. Step-by-Step Protocol for Stock Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 25 mg of the this compound reference standard into a clean weighing boat. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard into a 25 mL volumetric flask.
-
Solubilization: Add approximately 15-20 mL of acetonitrile to the flask. Gently swirl or sonicate the flask until the standard is completely dissolved.
-
Dilution to Volume: Once dissolved, allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogeneous solution.
-
Calculation: The exact concentration of the stock solution is calculated as: Concentration (µg/mL) = (Weight of standard in mg / 25 mL) * 1000
-
Storage: Transfer the solution to a labeled, amber glass vial and store at 2-8°C. This stock solution should be stable for several weeks, but stability should be verified.
4.3. Workflow for Standard Solution Preparation
References
Application Note: Structural Elucidation of 2-chloro-N-(4-methoxybenzyl)acetamide using NMR and Mass Spectrometry
Introduction
2-chloro-N-(4-methoxybenzyl)acetamide is a substituted acetamide that serves as a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents and agrochemicals. The synthesis of such compounds often involves the reaction between an amine (4-methoxybenzylamine) and an acyl chloride (chloroacetyl chloride).[1][2] Rigorous structural confirmation and purity assessment are critical checkpoints in the drug development and manufacturing pipeline. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone analytical techniques for the unambiguous identification and characterization of small molecules.
This document is intended for researchers, scientists, and drug development professionals. It offers not only step-by-step protocols but also the underlying scientific rationale for the experimental design and data interpretation, ensuring a comprehensive understanding of the analytical workflow.
Molecular Structure and Analytical Overview
The structural integrity of this compound is paramount for its intended downstream applications. NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (¹H and ¹³C), allowing for the mapping of the molecule's carbon-hydrogen framework. Mass spectrometry complements this by providing the exact molecular weight and valuable structural clues through the analysis of fragmentation patterns.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure of this compound, a distinct set of signals is expected in both ¹H and ¹³C NMR spectra. The presence of a substituted aromatic ring, a methoxy group, a methylene bridge, an amide functionality, and a chloromethyl group will each give rise to characteristic chemical shifts and coupling patterns. While direct spectral data for this specific molecule is not widely published, we can make accurate predictions based on known chemical shift values and data from closely related analogs like 2-chloro-N-(4-methoxyphenyl)acetamide.[3][4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm, Predicted) | Multiplicity | Integration | ¹³C Chemical Shift (ppm, Predicted) |
| -OCH₃ | ~3.80 | Singlet | 3H | ~55.3 |
| -CH₂-Cl | ~4.15 | Singlet | 2H | ~42.7 |
| -NH-CH₂-Ar | ~4.40 | Doublet | 2H | ~43.5 |
| Aromatic C-H (ortho to -OCH₃) | ~6.90 | Doublet | 2H | ~114.1 |
| Aromatic C-H (ortho to -CH₂-) | ~7.25 | Doublet | 2H | ~129.5 |
| -NH- | ~8.20 | Triplet (broad) | 1H | N/A |
| Aromatic C (ipso, -CH₂-) | N/A | N/A | N/A | ~130.0 |
| Aromatic C (ipso, -OCH₃) | N/A | N/A | N/A | ~159.0 |
| C=O | N/A | N/A | N/A | ~166.5 |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures. The solvent used is predicted to be CDCl₃ or DMSO-d₆. The amide proton (-NH-) signal is often broad and its multiplicity can be affected by the rate of chemical exchange and coupling to the adjacent methylene protons.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Vial for dissolution
-
Internal standard (e.g., Tetramethylsilane, TMS) (optional)
Protocol:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR analysis into a clean, dry vial.[7][8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[8][9] The choice of solvent is crucial as it must dissolve the sample and should not have signals that overlap with the analyte peaks.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[9][10]
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, unscratched NMR tube.[8]
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added. However, the residual solvent peak is often sufficient for routine analysis.[7]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
If required, acquire the ¹³C NMR spectrum. This will necessitate a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[7]
-
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Expected Mass Spectrum and Fragmentation
For this compound (Molecular Formula: C₁₀H₁₂ClNO₂), the expected monoisotopic mass is approximately 213.06 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely producing a prominent protonated molecule [M+H]⁺ at m/z 214.06. Atmospheric pressure chemical ionization (APCI) is also a viable option and has shown high sensitivity for other haloacetamides.[11][12]
Fragmentation Analysis: Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion is expected to fragment in predictable ways. The most likely fragmentation pathways involve the cleavage of the amide bond and the benzylic C-N bond, as these are typically the most labile sites.
Predicted Major Fragment Ions:
-
m/z 121: Loss of the chloroacetyl group, resulting in the stable 4-methoxybenzyl cation.
-
m/z 107: Benzylic cleavage, leading to the formation of the 4-methoxybenzyl fragment.
-
m/z 91: A tropylium ion, formed from rearrangement of the benzyl fragment, is a common observation for benzyl-containing compounds.[13]
Experimental Protocol: MS Sample Preparation and Analysis
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol.
-
Working Solution Preparation: Dilute the stock solution to a final concentration suitable for MS analysis (typically in the range of 1-10 µg/mL). The diluent should be compatible with the mobile phase if using LC-MS.
-
Sample Filtration: Filter the working solution using a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.
-
Instrument Setup and Data Acquisition:
-
The analysis is typically performed on a liquid chromatography-mass spectrometry (LC-MS) system, often with a quadrupole mass analyzer.[14][15][16]
-
LC Method (Optional but Recommended): A short C18 column can be used to ensure sample purity before it enters the mass spectrometer. A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote ionization) is usually sufficient.
-
MS Method:
-
Set the ionization source to ESI positive mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a standard solution of the analyte.
-
Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
Perform a product ion scan (tandem MS or MS/MS) on the precursor ion (m/z 214) to generate a fragmentation spectrum. This helps confirm the structure.
-
-
Data Visualization and Interpretation
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive analytical strategy for the structural confirmation of this compound. ¹H and ¹³C NMR deliver precise information on the molecular framework, while high-resolution mass spectrometry confirms the elemental composition and offers corroborative structural evidence through predictable fragmentation pathways. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers in synthetic chemistry and drug development, ensuring the identity and quality of their synthesized compounds.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Quadrupole mass spectrometer | PPTX [slideshare.net]
- 16. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 2-chloro-N-(4-methoxybenzyl)acetamide
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its structural motif, featuring a reactive chloroacetamide group and a methoxybenzyl moiety, makes it a versatile building block for introducing these functionalities into larger molecules. The chloroacetamide group, in particular, is a potent electrophile, readily undergoing nucleophilic substitution reactions, which is a cornerstone of many synthetic strategies in medicinal chemistry.
Given its utility, the development of a robust, scalable, and economically viable synthetic process for this compound is of paramount importance for ensuring a consistent and high-quality supply chain for downstream drug development and manufacturing processes. This guide provides a comprehensive overview of a validated large-scale synthesis protocol, focusing on the underlying chemical principles, process optimization for industrial application, and rigorous quality control measures.
Synthetic Strategy: The Schotten-Baumann Reaction
The synthesis of this compound is most effectively achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. This classic yet highly efficient method involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2]
Reaction Scheme:
The reaction mechanism proceeds through the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product.[3] A base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[][5]
For large-scale production, a biphasic system, a hallmark of Schotten-Baumann conditions, is often advantageous.[3][6][7] This typically involves an organic solvent for the reactants and product, and an aqueous phase containing an inorganic base. This setup facilitates the separation of the product from the base and its salt, simplifying the workup procedure.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated area or a fume hood, with appropriate personal protective equipment (PPE).
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Heating/cooling circulator for the reactor jacket
-
Large separatory funnel (20 L)
-
Filtration apparatus (e.g., Nutsche filter-dryer or large Büchner funnel)
-
Vacuum oven
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Purity |
| 4-Methoxybenzylamine | 137.18 | 1.00 kg | 7.29 | ≥98% |
| Chloroacetyl chloride | 112.94 | 900 g (634 mL) | 7.97 | ≥99% |
| Toluene | 92.14 | 8 L | - | ACS Grade |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.16 kg | 10.94 | ≥99% |
| Deionized Water | 18.02 | 10 L | - | - |
| Ethyl Acetate | 88.11 | As needed (approx. 4-5 L) | - | ACS Grade |
| Heptane | 100.21 | As needed (approx. 4-5 L) | - | ACS Grade |
Procedure:
-
Reaction Setup:
-
Charge the 20 L reactor with 4-methoxybenzylamine (1.00 kg, 7.29 mol) and toluene (5 L).
-
Begin stirring to ensure a homogeneous solution.
-
In a separate vessel, prepare a solution of sodium carbonate (1.16 kg, 10.94 mol) in deionized water (5 L). Stir until fully dissolved.
-
Add the aqueous sodium carbonate solution to the reactor. This creates a biphasic mixture.
-
-
Addition of Chloroacetyl Chloride:
-
Cool the reactor contents to 0-5 °C using the heating/cooling circulator.
-
CAUTION: Chloroacetyl chloride is corrosive, a lachrymator, and reacts vigorously with water.[1][8] Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE, including chemical-resistant gloves, a face shield, and a respirator if necessary.[1]
-
Slowly add chloroacetyl chloride (900 g, 7.97 mol) to the stirred reaction mixture via the addition funnel over a period of 2-3 hours.
-
Maintain the internal temperature of the reactor below 10 °C throughout the addition. The reaction is exothermic, and slow addition is crucial for temperature control.[]
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
-
Workup and Phase Separation:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Add 2 L of deionized water to the organic layer in the reactor, stir for 15 minutes, then allow the layers to separate and drain the aqueous layer.
-
Add 2 L of saturated sodium bicarbonate solution to the organic layer, stir for 15 minutes, then allow the layers to separate and drain the aqueous layer. This wash removes any residual acidic impurities.
-
Finally, wash the organic layer with 2 L of brine (saturated NaCl solution) to remove residual water. Drain the aqueous layer.
-
-
Solvent Exchange and Crystallization:
-
Transfer the organic layer to a suitable vessel for solvent evaporation.
-
Concentrate the toluene solution under reduced pressure to a volume of approximately 2 L.
-
Add 4 L of ethyl acetate and continue the distillation to remove the remaining toluene. The goal is to have the product dissolved in ethyl acetate.
-
Heat the ethyl acetate solution to 60-70 °C to ensure complete dissolution.
-
Slowly add heptane (4-5 L) to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath for at least 2 hours to maximize crystal formation.
-
-
Filtration and Drying:
-
Collect the crystalline product by filtration using a Nutsche filter-dryer or a large Büchner funnel.
-
Wash the filter cake with a small amount of cold (0-5 °C) ethyl acetate/heptane (1:1) mixture to remove any remaining impurities.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Yield and Purity:
-
Yield: 1.3 - 1.45 kg (85-95% of theoretical)
-
Purity: ≥99% (as determined by HPLC)
Process Safety Considerations
-
Chloroacetyl Chloride: This reagent is highly reactive and corrosive.[1] It reacts with water to produce hydrochloric acid gas.[8] Ensure all equipment is dry before use and that the reaction is conducted in a well-ventilated area. An emergency shower and eyewash station should be readily accessible.[8]
-
Exothermic Reaction: The reaction between 4-methoxybenzylamine and chloroacetyl chloride is exothermic.[] Strict temperature control through slow addition of the acyl chloride and efficient cooling is essential to prevent a runaway reaction.
-
Pressure Build-up: The neutralization of HCl with sodium carbonate will produce carbon dioxide gas. Ensure the reactor is adequately vented to prevent pressure build-up.
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the purity and identity of the final product, especially as it is an intermediate for pharmaceutical synthesis.[9][10]
| Analytical Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification of impurities. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetector: UV at 220 nm |
| ¹H NMR | Structural confirmation and identification of the final product. | Solvent: CDCl₃ or DMSO-d₆Confirm characteristic peaks for the methoxy, benzyl, and acetamide protons. |
| Mass Spectrometry | Confirmation of molecular weight. | Technique: ESI+Observe the [M+H]⁺ ion. |
| FTIR | Functional group analysis. | Observe characteristic stretches for N-H (amide), C=O (amide), and C-O (ether) bonds. |
| Melting Point | Physical property confirmation and indication of purity. | Compare the observed melting point range with the literature value. |
Diagram of Quality Control Workflow
Caption: Quality control checkpoints for the synthesis of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. By employing the robust Schotten-Baumann reaction under controlled, industrially relevant conditions, high yields and purity of the target compound can be consistently achieved. Adherence to the outlined safety precautions and rigorous analytical quality control is imperative for the successful and safe implementation of this synthesis on a large scale, ensuring a high-quality intermediate for subsequent applications in drug development and fine chemical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. US4127607A - Process for the preparation of an acetamide derivative - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nbinno.com [nbinno.com]
- 10. tianmingpharm.com [tianmingpharm.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-Chloro-N-(4-methoxybenzyl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-chloro-N-(4-methoxybenzyl)acetamide. Poor water solubility is a common hurdle in experimental biology and pharmaceutical development, often leading to inconsistent results and limiting a compound's therapeutic potential.[1]
This document provides a structured, in-depth troubleshooting guide and frequently asked questions (FAQs) to help you systematically address and overcome these solubility issues. Our approach is grounded in established physicochemical principles and formulation science.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about the solubility of this compound.
Q1: Why is this compound expected to have low water solubility?
A1: The molecular structure of this compound dictates its solubility characteristics. It contains several functional groups that contribute to an overall hydrophobic (water-repelling) nature. The primary contributors are the aromatic (benzene) ring and the chloroacetyl group. While the amide and methoxy groups can participate in some hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule. Compounds with a high proportion of non-polar surface area tend to be poorly soluble in water, a highly polar solvent.[2][3]
Caption: Key functional groups influencing solubility.
Q2: What is "intrinsic solubility" and why is it important?
A2: Intrinsic solubility (S₀) is the equilibrium solubility of the un-ionized form of a compound in a given solvent at a specific temperature.[4] It is a fundamental physicochemical property. For ionizable compounds, the overall solubility can change dramatically with pH, but the intrinsic solubility of the neutral species remains constant.[5] Understanding S₀ is the first step in developing a rational strategy for solubility enhancement.
Q3: How can I determine a baseline solubility for my compound?
A3: A simple shake-flask method is the "gold standard" for determining equilibrium solubility.[6]
Protocol: Baseline Solubility Assessment
-
Preparation: Add an excess amount of this compound to a known volume of your aqueous solution (e.g., purified water, buffer) in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Separation: Allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with your compound and solvent) is highly recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the equilibrium solubility under those conditions.
Part 2: Troubleshooting Guide - A Step-by-Step Workflow
If you have confirmed that the solubility of this compound is insufficient for your experiments, follow this systematic workflow. The goal is to identify the simplest and most effective method for your specific application.
Caption: Systematic workflow for solubility enhancement.
Q4: I need a quick and simple way to get my compound into solution for an in vitro assay. What should I try first? (Step 1: Cosolvents)
A4: The addition of a water-miscible organic solvent, or cosolvent , is the most direct and widely used method to increase the solubility of non-polar compounds.[8][9]
-
Causality (The "Why"): Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. Cosolvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve.[10]
-
Recommended Action: Screen a panel of common, biocompatible cosolvents. Prepare a concentrated stock solution of your compound in a pure cosolvent (like DMSO) and then dilute it into your aqueous buffer. Be mindful of the final cosolvent concentration, as high levels can be toxic to cells or interfere with assays.
Protocol: Cosolvent Screening
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% of each cosolvent to be tested (see table below).
-
In separate tubes, perform serial dilutions of this stock solution into your final aqueous buffer.
-
Visually inspect for precipitation immediately and after a set time (e.g., 2 hours).
-
Determine the highest concentration that remains clear. Ensure the final cosolvent percentage is compatible with your experimental system (typically <1%, often <0.1%).
Table 1: Common Cosolvents for Preclinical Formulations [11]
| Cosolvent | Properties | Typical Final Concentration |
| DMSO | Strong solubilizing power | < 0.5% (can have biological effects) |
| Ethanol | Good solubilizer, volatile | < 1-2% |
| PEG 400 | Low toxicity, viscous | Up to 10-20% in some formulations |
| Propylene Glycol | Good safety profile | Up to 10-40% in some formulations |
Q5: My compound is not ionizable, or pH adjustment isn't effective. What else can I try? (Step 3: Complexation)
A5: Using cyclodextrins to form inclusion complexes is a powerful technique for increasing the apparent water solubility of hydrophobic molecules.[12][13]
-
Causality (The "Why"): Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut).[13] Their exterior is hydrophilic (water-soluble), while the interior cavity is hydrophobic. The hydrophobic portion of your compound can partition into this cavity, forming a "guest-host" complex.[14] This complex has the water-soluble properties of the cyclodextrin exterior, effectively shielding the hydrophobic drug from the aqueous environment.[15]
-
Recommended Action: Screen different types of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and excellent safety profile.[16]
Protocol: Cyclodextrin Complexation Screening
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess of this compound to each solution.
-
Follow the "Baseline Solubility Assessment" protocol (Steps 2-4) for each concentration.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble inclusion complex.
Q6: I need an even higher concentration for my formulation. Are there other options? (Step 4: Surfactants)
A6: Surfactants (surface-active agents) can dramatically increase solubility above a certain concentration known as the Critical Micelle Concentration (CMC).[1]
-
Causality (The "Why"): Surfactants are amphipathic molecules with a hydrophilic "head" and a hydrophobic "tail." In water, above the CMC, they self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core and the hydrophilic heads facing the water.[17] The hydrophobic core of the micelle can encapsulate your poorly soluble compound, similar to the cyclodextrin cavity, creating a stable, clear solution.[1]
-
Recommended Action: Screen common, non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20. These are widely used in pharmaceutical formulations.[18]
Q7: I am developing a solid dosage form and need to improve the dissolution rate, not just solubility. What should I investigate? (Step 5: Advanced Methods)
A7: For solid formulations, improving the rate of dissolution is critical for bioavailability.[19] Two key advanced strategies are solid dispersions and nanonization .
-
Solid Dispersions: This involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic carrier matrix (like PVP or PEG).[20][21] The amorphous form of a drug is more energetic and dissolves much faster than its stable crystalline form.[19] Methods to prepare solid dispersions include solvent evaporation and hot-melt extrusion.[22][23]
-
Nanonization: This strategy involves reducing the particle size of the drug to the nanometer scale.[24][25] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn leads to a faster dissolution rate.[22] This can be achieved through techniques like media milling or high-pressure homogenization.[26][27]
Part 3: Summary and Method Selection
Q8: How do I choose the best method for my application?
A8: The optimal method depends on your specific experimental context.
Table 2: Comparison of Solubility Enhancement Strategies
| Method | Pros | Cons | Best For |
| Cosolvency | Simple, fast, effective for screening.[28] | Potential for toxicity/assay interference; risk of precipitation upon dilution. | In vitro assays, early-stage discovery. |
| pH Adjustment | Very effective for ionizable compounds.[29] | Not effective for neutral compounds; risk of chemical instability at extreme pH. | Formulations of ionizable drugs. |
| Cyclodextrins | Low toxicity, high solubilizing capacity for suitable molecules.[12] | Can be expensive; competition with other molecules for the cavity. | Parenteral and oral formulations. |
| Surfactants | High solubilizing capacity.[1] | Potential for toxicity; can interfere with some biological assays. | Emulsions, oral and topical formulations. |
| Solid Dispersion | Significantly improves dissolution rate and bioavailability.[20] | Requires specialized equipment; potential for physical instability (recrystallization). | Oral solid dosage forms (tablets, capsules). |
| Nanonization | Increases dissolution rate and bioavailability.[26] | Requires specialized equipment; potential for particle aggregation. | Oral and injectable suspensions. |
References
- 1. brieflands.com [brieflands.com]
- 2. 2-Chloro-para-acetanisidide (CAS 22303-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. alzet.com [alzet.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. formulabotanica.com [formulabotanica.com]
- 18. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. wjpls.org [wjpls.org]
- 23. japsonline.com [japsonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 26. Nanonization techniques to overcome poor water-solubility with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pharmtech.com [pharmtech.com]
- 28. Cosolvency | PPTX [slideshare.net]
- 29. journal.uctm.edu [journal.uctm.edu]
2-chloro-N-(4-methoxybenzyl)acetamide stability issues in experimental buffers
Technical Support Center: 2-chloro-N-(4-methoxybenzyl)acetamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this reactive compound in experimental buffers. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent, and I suspect my stock of this compound is degrading in my aqueous buffer. What are the primary causes of instability?
A: Your suspicion is likely correct. This compound is an electrophilic molecule, and its stability in aqueous solutions is primarily compromised by two chemical processes: hydrolysis and nucleophilic substitution.
-
Hydrolysis: The chloroacetamide moiety is susceptible to hydrolysis, where water or hydroxide ions attack the carbon atom bearing the chlorine atom (the α-carbon). This SN2 (bimolecular nucleophilic substitution) reaction displaces the chloride ion and results in the formation of the corresponding hydroxy-acetamide derivative, 2-hydroxy-N-(4-methoxybenzyl)acetamide. This process is significantly accelerated at higher pH values (base-catalyzed hydrolysis)[1][2][3]. While stable for extended periods at neutral pH, the half-life can decrease dramatically as the pH becomes more alkaline[1].
-
Nucleophilic Attack by Buffer Components: This is often the most significant and overlooked cause of degradation in experimental settings. Many common biological buffers contain molecules that are nucleophilic and can react directly with your compound. The primary culprits are buffers with primary or secondary amine groups, such as Tris (tris(hydroxymethyl)aminomethane). These amines can attack the electrophilic α-carbon, forming a covalent adduct and rendering your compound inactive for its intended purpose[4][5]. Similarly, buffers containing thiol groups (e.g., DTT, often added as a reducing agent) will react rapidly.
The diagram below illustrates these primary degradation pathways.
Caption: Primary degradation pathways for this compound in aqueous buffers.
Q2: Which common laboratory buffers are incompatible with this compound and why?
A: The choice of buffer is critical for maintaining the integrity of your compound. The table below provides a compatibility guide for common laboratory buffers. The core principle is to avoid any buffer species that contains a potent nucleophile.
| Buffer Name | Recommendation | Scientific Rationale |
| Tris (tris(hydroxymethyl)aminomethane) | Not Recommended | Contains a primary amine that is a strong nucleophile. It will react with the chloroacetamide to form a stable, inactive adduct, depleting your active compound. |
| Glycine | Not Recommended | Contains a primary amine. Often used in electrophoresis buffers, it should be avoided for compound storage or reaction buffers. |
| PBS (Phosphate-Buffered Saline) | Recommended | Composed of inorganic phosphate salts (Na₂HPO₄, KH₂PO₄) and NaCl/KCl. These are non-nucleophilic and generally inert towards chloroacetamides. However, be mindful of the final pH, as basic conditions (pH > 8) can accelerate hydrolysis[1][2]. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Recommended | The tertiary amine in the piperazine ring is sterically hindered and a poor nucleophile, making HEPES a suitable choice for most applications. |
| MOPS (3-(N-morpholino)propanesulfonic acid) | Recommended | The tertiary amine in the morpholine ring is non-nucleophilic, making MOPS a safe and effective buffer. |
| Bicarbonate Buffers (e.g., Ammonium Bicarbonate) | Use with Caution | Often recommended for proteomics applications involving alkylation[4]. While generally compatible, these buffers are typically used at a slightly alkaline pH (8.0-8.5), which can increase the rate of hydrolysis over long incubation times. Prepare fresh and use within a few hours. |
| Citrate Buffers | Recommended | An organic buffer system that lacks nucleophilic groups. It is a good choice, particularly for experiments conducted at acidic to neutral pH. |
Q3: How can I experimentally confirm the stability of this compound in my specific experimental buffer?
A: Trust, but verify. Performing a simple time-course stability study is the most robust way to ensure your compound is stable under your exact experimental conditions (buffer, pH, temperature). This is a self-validating system that provides definitive evidence.
The general workflow involves incubating the compound in your buffer and analyzing its concentration at various time points using a separation-based analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Experimental workflow for assessing compound stability in a test buffer.
Below is a detailed protocol for this validation experiment.
Detailed Experimental Protocols
Protocol 1: Time-Course Stability Assessment via HPLC
This protocol provides a framework for quantifying the stability of this compound.
1. Materials & Reagents:
- This compound
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Your experimental buffer (e.g., 50 mM HEPES, pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic Acid (optional, for mobile phase)
- HPLC system with a UV detector (monitor at ~225-230 nm) and a C18 column
2. Procedure:
- Prepare Stock Solution: Create a concentrated stock solution of the compound (e.g., 10 mM) in 100% anhydrous DMSO. This stock serves as your stable reference.
- Prepare Test Solution: In a clean vial, dilute the DMSO stock into your experimental buffer to the final working concentration you use in your assay (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (e.g., < 0.5%). This is your t=0 sample.
- Initial Analysis (t=0): Immediately after preparation, take an aliquot of the test solution, dilute it if necessary with the mobile phase, and inject it onto the HPLC. Record the peak area of the parent compound. This represents 100% integrity.
- Incubation: Place the vial containing the remaining test solution under your exact experimental conditions (e.g., in a 37°C incubator).
- Time-Point Sampling: At regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from the test solution.
- Sample Analysis: Immediately analyze each time-point sample by HPLC using the same method as the t=0 sample.
- Data Analysis:
- For each time point, calculate the percentage of the compound remaining relative to the t=0 peak area: % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
- Plot % Remaining versus time. A flat line indicates stability, while a downward slope indicates degradation.
3. Self-Validation & Interpretation:
- Control: As a negative control for degradation, prepare a parallel sample diluted in pure ACN or DMSO instead of aqueous buffer. The peak area from this sample should remain constant throughout the experiment.
- Trustworthiness: This protocol is self-validating. The appearance of new peaks in the chromatogram that grow over time, concurrent with the decrease of the parent compound peak, provides direct evidence of degradation product formation. If using LC-MS, you can obtain mass data for these new peaks to identify them as the hydrolysis product or a buffer adduct.
References
troubleshooting 2-chloro-N-(4-methoxybenzyl)acetamide synthesis side reactions
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide. As Senior Application Scientists, we understand that success in synthesis lies not just in following a protocol, but in understanding the chemistry behind it. This guide is structured to empower you with the causal knowledge needed to diagnose issues, optimize your reaction, and prevent common side reactions.
Core Synthesis Overview: The Schotten-Baumann Reaction
Reaction Mechanism Visualization
Caption: General scheme for the N-acylation reaction.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low, or the reaction has not gone to completion. What are the likely causes?
Answer: This is the most frequent issue and typically points to one of three main culprits: inactivation of the nucleophile (amine), degradation of the electrophile (acyl chloride), or suboptimal reaction conditions.
-
Cause A: Amine Protonation (Nucleophile Inactivation)
-
Solution: Ensure at least one equivalent of a suitable base is used to scavenge the HCl as it forms. If using a biphasic system (e.g., DCM/water), ensure the aqueous base is sufficiently concentrated and that stirring is vigorous enough for efficient mixing.[2] For anhydrous systems, a tertiary amine like triethylamine or pyridine is standard.[7][8]
-
Cause B: Hydrolysis of Chloroacetyl Chloride (Electrophile Degradation)
-
Explanation: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, reacting rapidly with water to form chloroacetic acid and HCl.[9] This is a major competitive side reaction, especially under aqueous Schotten-Baumann conditions.[10] If the acyl chloride hydrolyzes, it is no longer available to react with your amine.
-
Solution:
-
Use fresh or distilled chloroacetyl chloride. Ensure it has been stored under anhydrous conditions.
-
When running the reaction, add the chloroacetyl chloride slowly (dropwise) to the mixture of the amine and base. This ensures the amine has the immediate opportunity to react, outcompeting the hydrolysis reaction.
-
Consider running the reaction under anhydrous conditions using an organic solvent (like Dichloromethane or Ethyl Acetate) and an organic base (like triethylamine).[7]
-
-
-
Cause C: Suboptimal Temperature
-
Explanation: While the reaction is often exothermic and proceeds well at room temperature or 0 °C, some systems may be sluggish.[1] Conversely, excessive heat can promote side reactions and degradation.[6]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If it is proceeding slowly at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial.[6] Always use TLC to find the optimal balance.
-
Question 2: My TLC plate shows multiple spots, including unreacted starting material and a new, more polar spot. What is happening?
Answer: The presence of multiple spots indicates an incomplete reaction and/or the formation of side products.
-
Unreacted Starting Material: The most common "impurities" are simply your starting amine and any remaining chloroacetyl chloride (which may appear as its hydrolysis product on a silica plate).
-
Cause: As discussed in Question 1, this is likely due to insufficient base or premature hydrolysis of the acyl chloride.
-
Solution: Re-evaluate your stoichiometry. Using a slight excess (1.1 equivalents) of the acylating agent can help drive the reaction to completion, provided the base is also sufficient.[6] Ensure efficient stirring.
-
-
New Polar Byproduct: A new, more polar spot (lower Rf on a normal phase TLC plate) is often the hydrolysis product, chloroacetic acid.
-
Explanation: Chloroacetic acid is formed when chloroacetyl chloride reacts with water.[11] Being a carboxylic acid, it is significantly more polar than the starting materials or the final amide product.
-
Solution: This byproduct can typically be removed during the workup. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the chloroacetic acid, pulling it into the aqueous layer as its carboxylate salt.
-
Key Side Reaction: Hydrolysis
Caption: The competitive hydrolysis of chloroacetyl chloride.
Question 3: I've isolated my product, but the NMR spectrum looks messy or shows broad peaks. What could be the issue?
Answer: Messy spectra often point to impurities, while broad peaks in amides can be a result of their inherent chemical nature.
-
Impurities: If your workup was incomplete, you might still have residual chloroacetic acid or starting materials.
-
Solution: Re-purify the material. Recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexane) is often very effective for amides.[12] Alternatively, column chromatography can be used.
-
-
Broad NMR Peaks (Rotamers): Amide bonds (C-N) have significant double-bond character due to resonance. This restricts rotation around the C-N bond, leading to the presence of two slowly interconverting rotational isomers (rotamers) at room temperature.
-
Explanation: These rotamers are distinct chemical species on the NMR timescale, and each can give its own set of peaks. This can result in peak broadening or the appearance of doubled signals, particularly for protons near the amide bond.
-
Solution: This is a feature of the molecule, not an impurity. Running the NMR experiment at an elevated temperature (e.g., 50-80 °C) can increase the rate of rotation around the C-N bond. This causes the signals from the two rotamers to coalesce, resulting in sharper, averaged peaks and a cleaner-looking spectrum.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best base to use? | The choice depends on your solvent. For biphasic aqueous/organic systems, NaOH or K₂CO₃ are common.[2] For anhydrous organic systems (like DCM or THF), tertiary amines like triethylamine (Et₃N) or pyridine are preferred as they are soluble and act as both a base and a potential acylation catalyst.[7][13] |
| How should I monitor the reaction's progress? | Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). Spot the starting amine and co-spot the reaction mixture. The reaction is complete when the starting amine spot has been completely consumed and a new, typically less polar, product spot has formed. |
| Can diacylation occur? | While theoretically possible, it is highly unlikely under standard conditions.[6] The first acylation forms an amide. The nitrogen lone pair in the amide is delocalized by resonance with the carbonyl group, making it significantly less nucleophilic than the starting amine and thus very unlikely to react a second time.[14] |
| What is the best way to purify the final product? | Recrystallization is the most common and efficient method for purifying solid amides. A typical procedure involves dissolving the crude product in a minimum amount of a hot solvent (like ethanol) and then slowly adding a poor solvent (like water) until the solution becomes cloudy. Cooling this mixture slowly will yield pure crystals. Column chromatography is also an option if recrystallization is ineffective. |
Validated Experimental Protocol (Anhydrous Conditions)
This protocol utilizes anhydrous conditions to minimize the primary side reaction of acyl chloride hydrolysis.
Materials:
-
4-Methoxybenzylamine
-
Chloroacetyl chloride (freshly opened or distilled)
-
Triethylamine (Et₃N) (distilled)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 4-methoxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.[12]
Troubleshooting Workflow
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 14. jackwestin.com [jackwestin.com]
Technical Support Center: Optimizing Reaction Conditions for 2-chloro-N-(4-methoxybenzyl)acetamide Yield
Welcome to the technical support resource for the synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.
The synthesis of this compound is a fundamental N-acylation reaction, typically achieved by reacting 4-methoxybenzylamine with chloroacetyl chloride. While straightforward in principle, this reaction, often performed under Schotten-Baumann conditions, is susceptible to several pitfalls that can impact yield and purity. This guide provides a structured, question-and-answer approach to navigate these challenges effectively.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Problem Area 1: Low or No Product Yield
Q1: My reaction yield is consistently low or I'm isolating no product at all. What are the most probable causes?
Low yields are the most frequent complaint and can stem from several factors, primarily related to reactant stability and reaction conditions.
-
Cause A: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive chloroacetic acid. This is a common issue if using wet solvents or glassware, or if the reaction is exposed to atmospheric moisture for prolonged periods.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during the slow addition of the acyl chloride.
-
Cause B: Protonation of the Amine. The reaction between 4-methoxybenzylamine and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] In the absence of a base, this HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction.[1]
-
Solution: The addition of a base is critical to "scavenge" or neutralize the HCl as it is formed.[2][3] This is the core principle of the Schotten-Baumann reaction.[4][5] At least one equivalent of a base is required, though an excess is often used to ensure complete neutralization.
-
Cause C: Inadequate Mixing in a Biphasic System. Schotten-Baumann reactions often use a two-phase solvent system, such as dichloromethane (DCM) or diethyl ether and water.[1][3] The reactants reside in the organic phase while the base (like NaOH) is in the aqueous phase. If stirring is not vigorous enough, the interface between the two layers is small, leading to poor mass transfer and a slow, incomplete reaction.[1]
-
Solution: Use a mechanical stirrer or a large magnetic stir bar to ensure vigorous mixing, creating an emulsion-like state that maximizes the surface area between the two phases.
Problem Area 2: Product Impurity
Q2: My final product is impure, showing multiple spots on TLC or peaks in LC-MS. What are the likely contaminants?
Product impurity is often a result of side reactions or incomplete conversion.
-
Cause A: Unreacted Starting Materials. Incomplete reactions will leave behind unreacted 4-methoxybenzylamine and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
Solution:
-
To drive the reaction to completion, consider using a slight excess (e.g., 1.05 to 1.1 equivalents) of the less expensive or more easily removed reagent. In this case, chloroacetyl chloride is often used in slight excess.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting amine is fully consumed before beginning the workup.
-
-
Cause B: Contamination with Chloroacetic Acid. As mentioned, any moisture present can lead to the formation of chloroacetic acid from the hydrolysis of chloroacetyl chloride.[1]
-
Solution: During the workup, a wash with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) will deprotonate the acidic chloroacetic acid, allowing it to be extracted into the aqueous layer and removed.
Problem Area 3: Reaction Control & Exotherms
Q3: The reaction becomes very hot upon adding chloroacetyl chloride. Is this normal and how should I control it?
Yes, the acylation of amines is a highly exothermic reaction.
-
Cause: The rapid reaction between the amine and the highly electrophilic acyl chloride releases a significant amount of heat. Uncontrolled, this can lead to side reactions and potential safety hazards due to solvent boiling.
-
Solution:
-
Control the Rate of Addition: Add the chloroacetyl chloride dropwise using an addition funnel over a prolonged period (e.g., 15-30 minutes).[1]
-
Utilize an Ice Bath: Submerge the reaction flask in an ice-water bath (0-5 °C) to dissipate the heat generated during the addition.[6] Once the addition is complete, the reaction can often be allowed to warm to room temperature to ensure completion.
-
Optimized Reaction Parameters
The choice of solvent, base, and temperature are interconnected and crucial for maximizing yield and purity. The following table summarizes common conditions for Schotten-Baumann type reactions.
| Parameter | Option 1 (Biphasic) | Option 2 (Homogeneous) | Option 3 (Acidic) | Rationale & Causality |
| Solvent | Dichloromethane (DCM) / Water | Tetrahydrofuran (THF) or Dioxane | Acetic Acid | Biphasic: Separates the organic product from the aqueous base, simplifying workup.[1] Homogeneous: Ensures all reactants are in the same phase, but requires a soluble organic base.[7] Acidic: Can work but is less common for this specific transformation; the amine is partially protonated, reducing its nucleophilicity.[6][8] |
| Base | Sodium Hydroxide (aq. soln.) | Triethylamine (TEA) or Pyridine | Sodium Acetate | NaOH: Inexpensive and effective HCl scavenger, but can promote hydrolysis of the acyl chloride.[4] TEA/Pyridine: Organic bases soluble in the reaction medium; act as both base and sometimes as a nucleophilic catalyst.[5][7] Sodium Acetate: A weaker base used to buffer the reaction when conducted in acidic solvent.[6] |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. | Cooling during the addition of chloroacetyl chloride is critical to control the exotherm. The reaction is typically allowed to proceed to completion at room temperature. |
| Stoichiometry | Amine: 1 eq. Acyl Chloride: 1.05-1.1 eq. Base: 2 eq. | Amine: 1 eq. Acyl Chloride: 1.05-1.1 eq. Base: 1.1-1.5 eq. | Amine: 1 eq. Acyl Chloride: 1 eq. Base: 1.5 eq. | A slight excess of the acyl chloride ensures full conversion of the more valuable amine. An excess of base is needed to neutralize the HCl byproduct and ensure the amine remains deprotonated. |
Visualizing the Process
Understanding the reaction mechanism and the troubleshooting logic is key to success.
Caption: Reaction mechanism for amide formation.
Caption: Troubleshooting workflow for synthesis optimization.
Detailed Experimental Protocol (Optimized)
This protocol is a self-validating system based on established Schotten-Baumann principles for a high-yield synthesis.
Reagents & Materials:
-
4-methoxybenzylamine (1.0 eq.)
-
Chloroacetyl chloride (1.05 eq.)
-
Sodium hydroxide (NaOH) (2.0 eq.)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Reactant Loading: To the flask, add 4-methoxybenzylamine (1.0 eq.) and dichloromethane. In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq.) in water. Add the aqueous NaOH solution to the flask.
-
Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dilute the chloroacetyl chloride (1.05 eq.) with a small amount of anhydrous dichloromethane in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours.
-
Monitoring: Check for the consumption of the starting amine by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and collect the bottom organic (DCM) layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted amine and excess base).
-
Saturated NaHCO₃ solution (to remove chloroacetic acid).
-
Brine (to remove residual water).
-
-
Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the resulting crystals, wash with a small amount of cold ethanol, and dry under vacuum. A yield of over 80% of colorless crystals can be expected.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. journals.iucr.org [journals.iucr.org]
Technical Support Center: Synthesis & Purification of 2-chloro-N-(4-methoxybenzyl)acetamide
Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(4-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this important synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of your crude this compound is highly dependent on the reaction conditions and work-up procedure. Typical impurities include:
-
Unreacted Starting Materials: 4-methoxybenzylamine and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
Hydrolysis Byproducts: The primary hydrolysis product is 2-hydroxy-N-(4-methoxybenzyl)acetamide, where the chlorine atom is substituted by a hydroxyl group. This can occur if excess water is present during the reaction or work-up, particularly under basic conditions.[1][2]
-
Salts: If a base such as triethylamine (TEA) or a reagent like sodium acetate is used, salts like triethylammonium chloride or sodium chloride will be present.[3][4]
-
Over-acylation Products: While less common for secondary amides, highly reactive conditions could potentially lead to side reactions.
Q2: My crude product is an oil or a waxy solid instead of the expected crystalline solid. What does this indicate?
A2: An oily or low-melting point product is a strong indicator of significant impurities.[5] The presence of unreacted starting materials, solvent residues, or byproducts disrupts the crystal lattice of the pure compound, leading to a melting point depression and preventing proper solidification. Proceeding with a robust purification strategy is essential.
Q3: Which purification technique is generally the most effective for this compound?
A3: For this compound, recrystallization is often the most effective and scalable method to achieve high purity, especially for removing minor impurities after an initial work-up.[6][7][8] Several sources report successfully recrystallizing the compound from ethanol.[6][9][10] For complex impurity profiles or to separate compounds with very similar solubility, silica gel column chromatography is the preferred alternative.[1][5]
Q4: What analytical methods are best for assessing the final purity?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation and can be used to identify and quantify impurities.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities.[5][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[6][9]
Troubleshooting & Optimization Guides
This section provides a deeper dive into specific issues, explaining their causes and offering detailed protocols for resolution.
Issue 1: Low Yield or Incomplete Reaction
Low conversion of starting materials is a common problem in amide synthesis. This can stem from several factors related to reagent quality and reaction conditions.
Root Cause Analysis
-
Inadequate Acylating Agent Reactivity: Chloroacetyl chloride is highly reactive but can hydrolyze if exposed to moisture, rendering it ineffective.[5]
-
Insufficient Base: The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl). This will protonate the starting amine, forming an unreactive ammonium salt. A base is required to neutralize the HCl and liberate the free amine to continue the reaction.
-
Sub-optimal Temperature: While the reaction is exothermic, low temperatures can slow the reaction rate, especially if the amine is not highly nucleophilic.[3][12] Conversely, excessive heat can promote side reactions.
Workflow for Optimizing Synthesis
Caption: Troubleshooting flowchart for low yield synthesis.
Issue 2: Persistent Impurities After Initial Work-up
Even after aqueous washes, impurities can remain. This guide provides step-by-step protocols for the two most effective purification methods: Recrystallization and Flash Column Chromatography.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.
-
Solvent Selection: The ideal solvent should dissolve the crude product completely when hot but poorly when cold. For this compound, ethanol is a well-documented and effective choice.[6][8][9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil (using a hot plate and boiling chips) until all the solid dissolves. If it doesn't dissolve, add small additional portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (like dust or salt) are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the recrystallized product should be sharp and align with literature values (e.g., 118-120°C or ~399 K).[6][9]
Method 2: Purification by Flash Column Chromatography
This technique is ideal when recrystallization fails or when impurities have very similar solubility profiles to the product. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[1][5]
Before running a column, it is critical to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4.
| Solvent System (Hexane:Ethyl Acetate) | Product Rf | Impurity Rf (Example) | Assessment |
| 9:1 | 0.1 | 0.05 | Polarity too low. |
| 7:3 | 0.35 | 0.5 (less polar), 0.1 (more polar) | Good separation. Ideal for column. |
| 1:1 | 0.6 | 0.7 | Polarity too high. Poor separation. |
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen low-polarity mobile phase (e.g., hexane). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried, impregnated silica to the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase.[1] Start with a lower polarity mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.[5]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting spots from the fractions on a TLC plate and visualizing them under UV light.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Symptom: Product peak is tailing or streaking.
-
Cause: The amide's basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface.[1]
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine to the mobile phase. This neutralizes the acidic sites on the silica, leading to improved peak shape.[1]
Overall Purification Workflow
The following diagram illustrates the logical flow from crude product to final, high-purity compound.
Caption: General workflow for purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.info [ijpsr.info]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Separation of Chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Investigating the In Vitro Degradation of 2-chloro-N-(4-methoxybenzyl)acetamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of studying the in vitro degradation of 2-chloro-N-(4-methoxybenzyl)acetamide. As a Senior Application Scientist, my goal is to equip you not just with steps, but with the scientific rationale to confidently design, execute, and interpret your stability studies.
Frequently Asked Questions (FAQs)
Q1: I am starting my investigation into the stability of this compound. Where should I begin?
A1: The most effective starting point is a series of forced degradation (or stress testing) studies.[1][2] These experiments intentionally expose the molecule to harsh conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.[1][3] The primary goal is to induce a modest level of degradation (typically 5-20%) to ensure that you are observing primary degradation products without completely destroying the parent compound.[1]
Your investigation should systematically cover the main degradation mechanisms:
-
Hydrolysis: Assess stability across a range of pH values (e.g., acidic, neutral, and basic conditions).[2]
-
Oxidation: Use an oxidizing agent like hydrogen peroxide (H₂O₂) to determine susceptibility to oxidative stress.
-
Photolysis: Expose the compound in solution and solid state to UV and visible light to test for photostability.
-
Thermolysis: Evaluate the effect of heat on the compound in both solid and solution forms.
These initial studies are crucial for understanding the molecule's intrinsic stability and for developing a robust analytical method capable of separating the parent compound from all potential degradants.[2][4]
Q2: What are the most probable degradation pathways for a molecule with the structural features of this compound?
A2: Based on its chemical structure, we can hypothesize several likely degradation pathways. The molecule contains a chloroacetamide moiety and a methoxybenzyl group, both of which are known to be susceptible to specific transformations.
-
Hydrolysis of the Chloroacetamide Group: This is a highly probable pathway. The carbon-chlorine bond is susceptible to nucleophilic substitution. Under aqueous conditions, especially basic pH, the chlorine atom can be displaced by a hydroxyl group to form 2-hydroxy-N-(4-methoxybenzyl)acetamide.[5] Acid- and base-catalyzed hydrolysis can also lead to the cleavage of the amide bond itself, yielding 4-methoxybenzylamine and chloroacetic acid.[5]
-
Metabolic (Enzymatic) Transformations: If studying degradation in a biological matrix (e.g., liver microsomes, hepatocytes), enzymatic pathways will be critical.
-
N-Dealkylation: The bond between the nitrogen and the benzyl group can be cleaved by cytochrome P450 (CYP) enzymes, a common metabolic route for N-benzyl compounds.[6][7][8] This would yield 2-chloroacetamide and 4-methoxybenzaldehyde.
-
Aromatic Hydroxylation: The phenyl ring of the methoxybenzyl group can be hydroxylated, typically at the positions ortho or meta to the existing substituents.
-
O-Demethylation: The methoxy group (-OCH₃) on the phenyl ring can be enzymatically cleaved to a hydroxyl group (-OH), forming 2-chloro-N-(4-hydroxybenzyl)acetamide.
-
The diagram below illustrates these hypothetical pathways, which must be confirmed experimentally.
Caption: Hypothetical degradation pathways for this compound.
Q3: I'm using HPLC to analyze my degradation samples, but I'm encountering issues. What are the common problems and solutions?
A3: HPLC analysis is central to stability studies, but it's prone to issues that can compromise your data. Here is a guide to common problems.[9][10][11]
| Issue | Common Causes | Troubleshooting Solutions |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp instability- Temperature fluctuations | - Degas the mobile phase thoroughly.[12]- Prepare fresh mobile phase with high-purity solvents.[12]- Allow the detector lamp to warm up completely.- Use a column oven to maintain a stable temperature.[12] |
| Ghost Peaks | - Contamination in the sample or mobile phase- Carryover from previous injections- Degradation of the compound in the autosampler | - Use high-purity solvents and clean glassware.[12]- Run blank injections (mobile phase only) to check for carryover.- Clean the injector and autosampler needle.- Ensure sample solvent is compatible and samples are fresh. |
| Retention Time Shifts | - Change in mobile phase composition or pH- Fluctuations in column temperature- Column aging or degradation- Inconsistent flow rate | - Prepare mobile phase carefully and consistently.[13]- Use a column oven for temperature control.[13]- Equilibrate the column properly before each run.- If the column is old, flush it or replace it.[9] |
| Peak Tailing or Fronting | - Column overload (too much sample injected)- Mismatch between sample solvent and mobile phase- Column contamination or damage- Secondary interactions with the stationary phase | - Reduce sample concentration or injection volume.[13]- Dissolve the sample in the mobile phase whenever possible.- Use a guard column to protect the analytical column.- Adjust mobile phase pH to suppress ionization of the analyte. |
Troubleshooting Guide: Unexpected Peaks in Chromatogram
Encountering unexpected peaks is a frequent challenge. This workflow helps determine their origin.
Caption: Workflow for troubleshooting the origin of unexpected HPLC peaks.
Experimental Protocols
Protocol 1: General Purpose Forced Hydrolysis Study
This protocol outlines a standard procedure to assess the hydrolytic stability of this compound.
Objective: To determine the rate and products of degradation in acidic, neutral, and basic aqueous solutions.
Materials:
-
This compound (parent compound)
-
Acetonitrile (ACN) or other suitable organic solvent, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Phosphate buffer (pH 7.4)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV/PDA detector and a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the parent compound in ACN. This minimizes aqueous degradation before the experiment begins.
-
Reaction Setup:
-
For each condition (0.1 M HCl, pH 7.4 buffer, 0.1 M NaOH), label several vials for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Add the appropriate degradation medium (acid, buffer, or base) to each vial.
-
Spike a small volume of the stock solution into each vial to achieve a final concentration of ~50-100 µg/mL. The final percentage of organic solvent should be low (<5%) to avoid affecting the aqueous reaction.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40-50°C) to accelerate degradation. Protect from light if photostability is not the variable being tested.
-
Sampling and Quenching:
-
At each designated time point, take an aliquot from the corresponding vial.
-
Immediately quench the reaction to stop further degradation. For acidic samples, neutralize with an equivalent amount of base. For basic samples, neutralize with acid. This is a critical step to ensure the sample composition is "frozen" at that time point.
-
-
Analysis:
-
Analyze all samples (including the T=0 sample) by a validated stability-indicating HPLC method.
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time. This allows for the determination of the degradation rate and half-life under each condition.[14]
-
Identify and quantify major degradation products by their peak areas. For structural elucidation, LC-MS analysis is required.[4]
-
Protocol 2: In Vitro Metabolic Stability Using Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of the compound to phase I metabolic enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and protein precipitation)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the compound in ACN or DMSO.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation Setup:
-
In a microcentrifuge tube, pre-warm the HLM suspension and the compound (at a low final concentration, e.g., 1 µM) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 starting point for the reaction.
-
Also, run a negative control incubation without the NADPH system to check for non-enzymatic degradation.
-
-
Time Points and Quenching:
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a tube containing ice-cold ACN with an internal standard. The ACN will stop the enzymatic reaction and precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this curve corresponds to the degradation rate constant (k). From this, you can calculate the in vitro half-life (t½ = 0.693/k).
-
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. cdn2.hubspot.net [cdn2.hubspot.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. uhplcs.com [uhplcs.com]
- 14. benchchem.com [benchchem.com]
reducing off-target effects of 2-chloro-N-(4-methoxybenzyl)acetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-chloro-N-(4-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and wish to characterize and mitigate its off-target effects.
A Note on this compound
This compound is an N-arylacetamide derivative whose synthesis and basic structural properties have been described.[1] While it has been investigated for broad applications such as antimicrobial and antifungal activity, its specific molecular target(s) in human cells are not yet well-defined in publicly available literature.[2][3]
This guide is structured around a common scenario in drug discovery: a compound like this compound is identified as a "hit" in a phenotypic screen or an initial target-based assay, but its broader interaction profile is unknown. Given the presence of a reactive chloroacetamide moiety, a common feature in covalent inhibitors, we will proceed by framing our troubleshooting and profiling strategies within the context of kinase inhibitor development—one of the most frequent applications for such molecules.[4] This framework provides a robust and widely applicable approach to understanding and improving molecular selectivity.
Part 1: Troubleshooting Guide: Is My Phenotype an Off-Target Effect?
Encountering unexpected or inconsistent results is a common challenge when working with novel small molecules. Before extensive profiling, certain experimental outcomes can signal the presence of significant off-target activity. This section addresses common issues in a question-and-answer format.
Q1: I'm observing high levels of cytotoxicity at concentrations where I expect to see a specific biological effect. What's happening?
Possible Cause: The observed cytotoxicity is likely due to one or more potent off-target interactions or non-specific reactivity.[5] The chloroacetamide functional group is an electrophile and can react non-specifically with cellular nucleophiles, such as cysteine residues in numerous proteins, leading to widespread cellular stress and apoptosis.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response curve to determine the concentration at which the compound elicits 50% cytotoxicity (CC50) alongside the concentration that produces the desired biological effect (EC50). A narrow window between these two values suggests off-target toxicity.
-
Use a Structurally Related Negative Control: Synthesize or procure an analog of the compound where the reactive chloro-group is replaced with a non-reactive hydrogen or methyl group (e.g., N-(4-methoxybenzyl)acetamide). If this control compound is significantly less cytotoxic, it strongly implies that the chloroacetamide moiety is responsible for the toxic effects, likely through covalent interactions.
-
Assess General Cellular Health Markers: At concentrations near the EC50, measure markers of cellular stress, such as the induction of heat shock proteins or activation of apoptosis pathways (e.g., Caspase-3/7 activity). Activation of these pathways can indicate that the cell is responding to broad, off-target insults rather than the modulation of a specific pathway.
Q2: My results are inconsistent across different cell lines. Why?
Possible Cause: Different cell lines have varying expression levels of on-target and off-target proteins.[6] If the compound's primary effect in one cell line is driven by an off-target that is absent or expressed at low levels in another, the results will diverge.
Troubleshooting Steps:
-
Characterize Target Expression: If the intended primary target is known, verify its expression level (both protein and mRNA) across all cell lines used. A lack of correlation between target expression and compound potency is a red flag for off-target activity.
-
Perform a Broad Kinome Screen: Utilize a commercially available kinase profiling service to screen the compound against a large panel of kinases (e.g., >400 kinases).[4] This can reveal potent off-target kinases that may be differentially expressed across your cell lines.
-
Employ a Target Engagement Assay: Use a cellular target engagement assay, such as the NanoBRET™ system, to confirm that the compound is binding to its intended target in the intact cellular environment of each cell line.[7][8] A discrepancy in target engagement can explain varied phenotypic responses.
Q3: The compound's effect in a biochemical assay is potent, but the cellular potency is much weaker.
Possible Cause: This common issue can stem from several factors, including poor cell permeability, rapid metabolism, or the compound being pumped out of the cell by efflux pumps. In a cellular context, the compound also faces competition from high concentrations of ATP and other proteins, which can reduce its apparent potency at the intended target and reveal off-target effects.[9]
Troubleshooting Steps:
-
Assess Cell Permeability: Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound can passively diffuse across a lipid membrane.
-
Run Cellular Target Engagement: This is the most direct way to address this issue. An assay like NanoBRET™ can measure the affinity of the compound for its target within living cells.[8] If the compound binds the target with high affinity in cells, but the phenotypic effect is weak, it suggests the target may not be the primary driver of the desired phenotype in that context.
-
Evaluate in the Presence of ATP: If using a kinase assay, ensure the ATP concentration used in the biochemical screen is physiologically relevant (typically 1-5 mM). Many inhibitors are competitive with ATP, and their potency can be dramatically overestimated at the low ATP concentrations often used in screening assays.
Part 2: Proactive Screening & Selectivity Profiling
To systematically reduce off-target effects, one must first identify them. A multi-pronged approach combining biochemical and cell-based methods is essential for building a comprehensive selectivity profile.[10]
Workflow for Off-Target Profiling
The following workflow provides a structured approach to characterizing a new chemical entity like this compound.
Caption: Workflow for characterizing and optimizing compound selectivity.
Key Experimental Methodologies
1. Large-Scale Biochemical Profiling
Screening the compound against a large panel of purified enzymes is the most direct method to identify off-target interactions.[4] For potential kinase inhibitors, services that test against hundreds of human kinases are the industry standard.
-
Primary Screen: Test the compound at a high concentration (e.g., 1 or 10 µM) against the panel.
-
Secondary Screen: For any kinases inhibited by more than a certain threshold (e.g., >50% inhibition), perform a full 10-point dose-response curve to determine the IC50 value.
-
Data Interpretation: The results are often visualized as a "kinoscan" dendrogram, which maps the inhibited kinases onto the human kinome tree, providing a clear visual of the compound's selectivity.
2. Cellular Target Engagement Assays
These assays confirm that the compound binds to its intended target (and potentially off-targets) in a physiological context.[7]
-
NanoBRET™ Target Engagement: This technology measures compound binding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe that competes with the test compound.[8] It provides a quantitative measure of target occupancy and intracellular affinity.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more thermally stable when a ligand is bound. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting temperature indicates target engagement.
3. Phenotypic Screening and Counter-Screening
Phenotypic screening assesses the compound's effect on cell behavior.[11] A counter-screen is a follow-up assay designed to eliminate compounds that produce the desired phenotype through an undesirable mechanism.
-
Example: If the desired phenotype is apoptosis in a cancer cell line, a counter-screen could be to test the compound on a non-cancerous cell line. High potency in the non-cancerous line would suggest a general cytotoxic mechanism rather than a cancer-specific one.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a good "Selectivity Score" for a kinase inhibitor?
A selectivity score (S-score) is a quantitative way to represent selectivity. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90% at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity. For example, S(90% @ 1µM) = 0.02 means the compound inhibited 2% of the kinases tested. Highly selective inhibitors often have S-scores below 0.05.
Q2: My compound is a covalent inhibitor. How does this affect off-target analysis?
Covalent inhibitors form a permanent bond with their target, which can lead to prolonged and potent effects. However, the reactive group can also bind to many off-targets.
-
Challenge: Standard IC50 measurements can be misleading. It is more informative to measure the rate of inactivation (k_inact/K_i).
-
Strategy: Use a "clickable" version of your compound with a terminal alkyne or azide group. After treating cells, you can use click chemistry to attach a fluorescent probe or biotin tag, allowing you to identify all proteins that the compound has covalently bound to via mass spectrometry (chemoproteomics).
Q3: How can I use computational tools to predict off-target effects?
In silico methods can predict potential off-target interactions early in the discovery process, saving time and resources.[5] These tools use ligand-based or structure-based approaches.
-
Ligand-Based: These methods compare the 2D or 3D structure of your compound to databases of molecules with known biological activities (a "guilt-by-association" approach).
-
Structure-Based (Docking): If the 3D crystal structure of a potential off-target is known, you can computationally "dock" your compound into its binding site to predict the binding energy and pose.
Q4: What is the difference between polypharmacology and off-target effects?
The distinction is often a matter of therapeutic intent.
-
Off-Target Effects: These are interactions with unintended targets that lead to undesirable side effects or toxicity.[11]
-
Polypharmacology: This is the intentional design or use of a single drug to interact with multiple targets to achieve an enhanced therapeutic effect. For example, some successful cancer drugs inhibit several key kinases in a signaling cascade.[4] Understanding your compound's full interaction profile can sometimes reveal beneficial polypharmacology.
Part 4: Key Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Biochemical)
This protocol describes a generic, fluorescence-based assay to determine the IC50 of this compound against a purified kinase.
Materials:
-
Purified target kinase
-
Fluorescently-labeled peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO
-
384-well, low-volume, black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate. Include wells for "no inhibitor" (DMSO only) and "positive control" (Staurosporine).
-
Kinase Reaction:
-
Prepare a master mix containing assay buffer, the peptide substrate, and ATP at 2x the final desired concentration.
-
Prepare a kinase solution in assay buffer at 2x the final concentration.
-
Add 10 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
To initiate the reaction, add 10 µL of the substrate/ATP master mix to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Quench & Readout: Stop the reaction by adding 20 µL of a stop solution (e.g., 100 mM EDTA). Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths for the substrate.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "positive control" (0% activity) wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This protocol provides a generalized workflow for measuring the binding of the test compound to a target protein in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-Target Fusion Protein
-
Plasmid transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminescence-capable plate reader
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-Target fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at 2x the final concentration in Opti-MEM®.
-
Remove the culture medium from the cells.
-
Add the compound dilutions to the wells, followed immediately by the Tracer solution.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Luminescence Reading:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminescence reader equipped with two filters to simultaneously measure donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data and plot the BRET ratio against the log of the compound concentration.
-
Fit the data to determine the IC50, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.
-
Caption: On-target binding leads to the desired effect, while off-target binding can cause adverse effects.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. scientistlive.com [scientistlive.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. inits.at [inits.at]
- 10. reactionbiology.com [reactionbiology.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
optimizing dosage and administration of 2-chloro-N-(4-methoxybenzyl)acetamide for in vivo studies
Disclaimer: The compound 2-chloro-N-(4-methoxybenzyl)acetamide is a novel chemical entity with limited publicly available data on its in vivo behavior. This guide is therefore designed to provide a robust strategic framework for researchers. The principles and protocols outlined are based on extensive experience with similar small molecule drug candidates and are intended to empower scientists to develop a safe and effective in vivo dosing strategy.
Part 1: Foundational Understanding & Initial Strategy
Researchers initiating in vivo studies with a novel compound like this compound face a critical challenge: translating in vitro findings into a complex biological system. Success hinges on overcoming the primary hurdle for many N-arylacetamides: poor aqueous solubility.[1][2] This guide provides a systematic approach to characterization, formulation, and administration to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the first steps before I even think about dosing an animal? A1: Before any in vivo work, a basic physicochemical characterization is essential. You must determine the compound's solubility in a panel of common, non-clinical vehicles. This foundational data will dictate your entire formulation strategy.[3] Programs that rely on guesswork without this initial screening are prone to backtracking and generating unreliable data.[3]
Q2: Based on its structure, what solubility issues should I anticipate? A2: The structure of this compound, containing a substituted phenyl ring and an acetamide group, suggests it is likely a lipophilic, or "grease-ball," type molecule with poor water solubility.[4] Such compounds are often crystalline solids that require specialized formulation strategies to achieve adequate bioavailability for in vivo testing.[5][6]
Q3: What is a reasonable starting dose for my first in vivo experiment? A3: A starting dose should be determined through a Maximum Tolerated Dose (MTD) study.[7] If you have in vitro efficacy data (e.g., an IC50 or EC50), you can make an initial estimation, but this does not account for critical in vivo factors like absorption, distribution, metabolism, and excretion (ADME).[7][8] A conservative approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts until signs of toxicity are observed or the desired efficacy is achieved.
Q4: Which route of administration should I choose? A4: The choice of administration route depends on the scientific question.
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability. It is ideal for initial pharmacokinetic (PK) and target engagement studies but is the most challenging route for poorly soluble compounds due to the risk of precipitation in the bloodstream.[9]
-
Intraperitoneal (IP): Offers a large surface area for absorption into the portal circulation. It is a common route in rodent studies but can be subject to a "first-pass effect" in the liver. It is generally more forgiving than IV for some formulations.
-
Oral (PO): Most relevant for drugs intended for oral administration in humans. However, it introduces the complexities of gastrointestinal absorption and first-pass metabolism, which can be significant hurdles for poorly soluble compounds.[10]
-
Subcutaneous (SC): Creates a depot under the skin for slower, more sustained release. This can be advantageous for reducing peak concentration-related toxicity.
Part 2: Formulation Development & Protocols
The goal of formulation is to create a safe and stable vehicle that can deliver a precise dose of the compound. For a poorly soluble molecule, this often involves moving beyond simple aqueous solutions.
Protocol 1: Systematic Solubility Screening
Objective: To identify a suitable vehicle for in vivo administration.
Methodology:
-
Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 50-100 mg/mL).
-
Set up a series of microcentrifuge tubes, each containing a different test vehicle (see Table 1 below).
-
Spike a small, precise volume of the DMSO stock into each vehicle to achieve the target final concentration (e.g., 1 mg/mL). Crucially, ensure the final concentration of DMSO remains low (ideally <10%, and as low as possible) to avoid vehicle-induced toxicity. [9][11]
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for precipitation immediately and after 1 hour at room temperature. A clear solution indicates good solubility.
-
For promising candidates, perform a "push-up" experiment by incrementally adding more compound to determine the saturation solubility.
-
Record all observations in a structured table (see Table 2).
Data Presentation: Vehicle Selection
Table 1: Common Vehicles for Preclinical In Vivo Studies
| Vehicle Composition | Route | Pros | Cons & Cautions |
|---|---|---|---|
| Aqueous-Based | |||
| 0.9% Saline | IV, IP, SC, PO | Isotonic, well-tolerated, simple. | Only suitable for highly water-soluble compounds. |
| 5% Dextrose in Water (D5W) | IV, IP, SC, PO | Isotonic, provides some caloric value. | Can be problematic for diabetic models. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Buffered to physiological pH. | Not ideal for IV due to potential for phosphate precipitation. |
| Co-Solvent Systems | |||
| 10% DMSO / 90% Saline | IV, IP, SC | Solubilizes many hydrophobic compounds. | DMSO can be toxic at higher concentrations; may cause hemolysis (IV) or local irritation (IP/SC).[12][13] |
| 10% DMSO / 40% PEG400 / 50% Saline | IV, IP, PO | Strong solubilizing power for difficult compounds. | PEG400 can cause renal toxicity with chronic dosing. Strong motor toxicity has been observed in some studies.[12][13] |
| 5% Solutol HS-15 / 95% Saline | IV, IP | Surfactant-based system that can improve solubility and stability. | Potential for hypersensitivity reactions. |
| Suspensions | |||
| 0.5% CMC in Water | PO, IP | Suspends insoluble particles for uniform dosing. | Not suitable for IV. Requires vigorous mixing. Particle size is critical. |
| 0.5% Methylcellulose + 0.1% Tween 80 | PO | Tween 80 acts as a wetting agent to improve suspension quality. | Potential for GI irritation with Tween 80. Not for IV use. |
This table is not exhaustive. The tolerability of any vehicle must be confirmed in your specific animal model and study design.[14]
Table 2: Example Solubility Screening Log for this compound
| Vehicle Composition | Final DMSO % | Target Conc. (mg/mL) | Initial Observation (t=0) | Observation (t=1 hr) | Notes |
|---|---|---|---|---|---|
| 0.9% Saline | 1% | 1 | Heavy Precipitate | Heavy Precipitate | Unsuitable as simple solution. |
| 10% DMSO / 90% Saline | 10% | 1 | Clear Solution | Clear Solution | Promising candidate. |
| 10% DMSO / 40% PEG400 / 50% H₂O | 10% | 5 | Clear Solution | Clear Solution | Good for higher doses. |
| 0.5% CMC + 0.2% Tween 80 | 1% | 5 | Cloudy Suspension | Stable Suspension | Viable for PO/IP if solution fails. |
Visualization: Formulation Development Workflow
The following diagram outlines the decision-making process for selecting an appropriate formulation.
Caption: Formulation selection workflow for poorly soluble compounds.
Part 3: Troubleshooting In Vivo Complications
Even with a well-planned formulation, issues can arise during in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in Dosing Syringe | Formulation Instability: The compound may not be stable over time or with temperature changes. | Action: Prepare the formulation fresh immediately before dosing.[9] If it must be stored, conduct a stability study. Visually inspect every syringe before injection.[9] |
| Incorrect Preparation: The order of adding components can matter, especially when using co-solvents. | Action: Always add the co-solvent (e.g., DMSO) containing the dissolved compound to the aqueous vehicle, not the other way around. This is known as an "organic push." | |
| Animal Distress Post-Injection (e.g., lethargy, ruffled fur, seizures) | Compound Toxicity: The dose may be too high, exceeding the MTD. | Action: Immediately reduce the dose in the next cohort. Perform a formal MTD study to establish a safe dose range. |
| Vehicle Toxicity: The vehicle itself may be causing the adverse effect. High concentrations of DMSO, ethanol, or PEG can be toxic.[12][13] | Action: ALWAYS include a vehicle-only control group. [9] This is critical to distinguish between compound and vehicle effects. If the vehicle group shows toxicity, the formulation must be changed. | |
| Precipitation In Vivo (IV): The compound may be precipitating in the bloodstream, causing an embolism. | Action: This is a critical safety issue. Immediately halt IV administration. Reformulate to improve solubility (e.g., use a different co-solvent or a surfactant-based system). Administer the IV injection slowly to allow for rapid dilution in the blood.[9] | |
| High Variability in Results | Inconsistent Dosing: If using a suspension, the compound may be settling, leading to inaccurate dosing. | Action: For suspensions, ensure the mixture is vortexed vigorously between each animal injection to maintain homogeneity. |
| Formulation Instability: The compound may be degrading in the formulation. | Action: Assess the chemical stability of the compound in the chosen vehicle under your experimental conditions. | |
| Animal-to-Animal Variation: Biological variability is inherent in in vivo studies. | Action: Increase the number of animals per group (n) to improve statistical power. Ensure animals are properly randomized. |
Visualization: Troubleshooting Adverse Events
This decision tree helps diagnose the root cause of unexpected toxicity.
Caption: Decision tree for troubleshooting in vivo adverse events.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gadconsulting.com [gadconsulting.com]
common experimental artifacts with 2-chloro-N-(4-methoxybenzyl)acetamide
Welcome to the technical support center for 2-chloro-N-(4-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and artifacts associated with the use of this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental observations, empowering you to troubleshoot effectively and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and reactions of this compound.
1. What are the primary applications of this compound?
This compound is a versatile bifunctional molecule. Its primary utility stems from the presence of two key reactive sites:
-
The α-chloroacetamide moiety: This group is an effective electrophile, readily undergoing nucleophilic substitution reactions. It is particularly useful for the alkylation of nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and hydroxyl groups.[1][2] This reactivity makes it a valuable tool in bioconjugation and the synthesis of various organic molecules.[3]
-
The N-(4-methoxybenzyl) group: This portion of the molecule can be useful in medicinal chemistry as a building block for more complex structures. N-arylacetamides, in general, are significant intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5]
2. What are the recommended storage conditions for this compound?
To ensure the long-term stability and reactivity of this compound, it should be stored in a tightly sealed container in a dry environment, ideally at 2-8°C.[6] The compound is sensitive to moisture, which can lead to hydrolysis of the chloroacetamide group.[7] It is also advisable to protect it from light.[7]
3. What are the main safety precautions to consider when working with this compound?
This compound and related chloroacetamides are classified as hazardous.[8][9] Key safety precautions include:
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[7][9] Avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8][9]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local regulations.[10]
4. How can I monitor the progress of a reaction involving this compound?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound.[11] A suitable solvent system should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
II. Troubleshooting Guide: Common Experimental Artifacts and Solutions
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during experiments with this compound.
A. Synthesis and Purification Issues
Question 1: My synthesis of this compound resulted in a low yield and multiple unexpected spots on the TLC plate. What could be the cause?
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction between 4-methoxybenzylamine and chloroacetyl chloride may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time and that the temperature is appropriately controlled.[11] Monitoring the reaction by TLC is crucial to determine the point of completion.
-
-
Side Reactions: Several side reactions can occur during the synthesis, leading to byproducts.
-
Dialkylation: The product, an N-substituted chloroacetamide, can potentially react with another molecule of the starting amine.[12]
-
Solution: Use a slight excess of chloroacetyl chloride and add it dropwise to the amine solution to minimize the concentration of the product available for a second reaction.
-
-
Hydrolysis of Chloroacetyl Chloride: If there is moisture in the reaction solvent or reagents, chloroacetyl chloride can hydrolyze to chloroacetic acid.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Degradation During Workup: The product may be susceptible to degradation during the aqueous workup.
-
Solution: Keep the workup steps brief and use cold solutions where possible. Neutralize any excess acid or base promptly.
-
Question 2: After purification by recrystallization, my product has a low melting point and appears impure. What went wrong?
Possible Causes and Solutions:
-
Incomplete Removal of Starting Materials or Byproducts: The recrystallization solvent may not have been optimal for separating the desired product from impurities.
-
Solution: Experiment with different solvent systems for recrystallization. A common solvent for recrystallizing N-substituted chloroacetamides is ethanol.[11]
-
-
Trapped Solvent: The crystals may have trapped solvent molecules.
-
Solution: Ensure the crystals are thoroughly dried under vacuum.
-
-
Presence of Isomers: While less common in this specific synthesis, the presence of regioisomers in the starting materials could lead to a mixture of products.
-
Solution: Verify the purity of the starting 4-methoxybenzylamine.
-
B. Reactivity and Stability Artifacts
Question 3: I am performing a nucleophilic substitution reaction with this compound, but the reaction is very slow or does not proceed. What could be the issue?
Possible Causes and Solutions:
-
Poor Nucleophile: The nucleophile you are using may not be strong enough to displace the chloride.
-
Solution: Consider using a stronger nucleophile or adding a catalyst. For example, in the case of thiol alkylation, ensuring the pH is above the pKa of the thiol will generate the more nucleophilic thiolate anion.[1]
-
-
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the SN2 reaction.
-
Solution: Increase the reaction temperature or use a less sterically hindered nucleophile if possible.
-
-
Solvent Effects: The choice of solvent can significantly impact the rate of SN2 reactions.
-
Solution: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
-
-
Degraded Starting Material: The this compound may have hydrolyzed over time.
-
Solution: Use freshly purchased or properly stored reagent. You can check the purity by TLC or NMR before use.
-
Question 4: My reaction with this compound produces a significant amount of a byproduct with a mass corresponding to the hydrolysis product. How can I prevent this?
Possible Causes and Solutions:
-
Presence of Water: As mentioned, chloroacetamides are susceptible to hydrolysis.[13]
-
Solution: Ensure all your reagents and solvents are anhydrous. Running the reaction under an inert atmosphere can also help.
-
-
Basic or Acidic Conditions: Both acidic and basic conditions can catalyze the hydrolysis of chloroacetamides.[13]
-
Solution: If your reaction conditions are not pH-sensitive, aim for a neutral pH. If acidic or basic conditions are required for your desired reaction, consider that hydrolysis will be a competing side reaction and optimize the reaction time and temperature to favor the desired product.
-
III. Experimental Protocols and Workflows
Synthesis of this compound
This protocol is a general guideline based on common synthetic procedures for N-arylacetamides.[4][5]
Materials:
-
4-Methoxybenzylamine
-
Chloroacetyl chloride
-
Triethylamine or an aqueous solution of sodium bicarbonate
-
Anhydrous dichloromethane (DCM) or ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 4-methoxybenzylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice bath.
-
Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hot ethanol to yield pure this compound.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common experimental issues.
IV. Data Summary
| Property | Value | Source |
| Molecular Formula | C9H10ClNO2 | [4] |
| Molecular Weight | 199.63 g/mol | [8] |
| CAS Number | 22303-36-2 | |
| Appearance | Crystalline solid | [11] |
| Melting Point | 118-120 °C | [11] |
| Storage | 2-8°C, dry | [6] |
V. References
-
Benchchem. (n.d.). Side reactions of Chloroacetamido-peg4-nhs ester and how to avoid them. Retrieved from --INVALID-LINK--
-
Desai, N. C., Bhatt, N., & Somani, H. (2012). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 134-140.
-
Aaron Chemicals LLC. (n.d.). 2-CHLORO-N-(4-CHLORO-3-METHOXYPHENYL)ACETAMIDE Safety Data Sheet. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide. Retrieved from --INVALID-LINK--
-
Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). Swelling Behavior of the 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate Monomer LB Thin Film Exposed to Various Organic Vapors by Quartz Crystal Microbalance Technique. ResearchGate.
-
Missioui, M., Guerrab, W., El Hassani, I. A., Kariuki, B. M., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(12), x221201.
-
Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, March 30). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Patel, K. D., & Desai, K. R. (2012). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library, 4(1), 324-329.
-
MedChemExpress. (2022, December 20). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Kim, J. H., & Tratnyek, P. G. (2005). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 53(22), 8686–8693.
-
ChemScene. (n.d.). 2-Chloro-N-[(2-methoxyphenyl)methyl]acetamide. Retrieved from --INVALID-LINK--
-
Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate.
-
Fisher Scientific. (2021, December 24). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Enamine. (n.d.). Chloroacetamides. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Abdel-Latif, E., & Gaffer, H. E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-412.
-
Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Retrieved from --INVALID-LINK--
-
Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6565–6579.
-
Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). chloroacetamide. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. Retrieved from --INVALID-LINK--
-
Missioui, M., Guerrab, W., El Hassani, I. A., Kariuki, B. M., & Ramli, Y. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(12), x221201.
-
Cankaya, N., Korcan, S. E., Turan, N., & Tanış, E. (2022). First Report of the Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o-Acetamide and Evaluation of Antimicrobial, Antibiofilm and Antioxidant Effect. ResearchGate.
-
El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10).
-
Uzelac, M., Milosavljević, N., Pejin, B., Jovanović-Šanta, S., & Sakač, M. (2019). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 70(4), 285–296.
-
Kobe University. (2023, January 4). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-N-(2-methoxyphenyl)acetamide. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloroacetamides - Enamine [enamine.net]
- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. ijpsr.info [ijpsr.info]
- 12. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for 2-chloro-N-(4-methoxybenzyl)acetamide
Welcome to the technical support center for 2-chloro-N-(4-methoxybenzyl)acetamide (CAS 81494-05-5).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate and seek to refine its purification. As a key building block, the purity of this compound is paramount for the success of subsequent synthetic steps.
This document provides field-proven insights and troubleshooting strategies derived from extensive experience with N-substituted chloroacetamides and related compounds. While specific literature on the purification of this compound is limited, the principles and protocols outlined here are based on established chemical fundamentals and data from closely related analogs, providing a robust framework for achieving high purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of this compound.
Q1: What are the most likely impurities I'll encounter after synthesizing this compound?
A1: The typical synthesis involves the acylation of 4-methoxybenzylamine with chloroacetyl chloride, often in the presence of a base like triethylamine (TEA) or in a buffered solution.[2] Understanding the potential impurities is the first step to designing an effective purification strategy.
-
Unreacted Starting Materials: Residual 4-methoxybenzylamine and chloroacetyl chloride.
-
Base-Related Byproducts: If a tertiary amine base like TEA is used, triethylammonium hydrochloride (Et₃N·HCl) is a common salt byproduct.
-
Hydrolysis Products:
-
Chloroacetyl chloride can hydrolyze to chloroacetic acid, especially during aqueous workup.
-
The product itself can undergo hydrolysis at the amide bond or, more commonly, nucleophilic substitution of the chloride, to form N-(4-methoxybenzyl)-2-hydroxyacetamide, particularly under basic conditions or during prolonged heating in the presence of water.[3]
-
-
Over-Acylation Products: While less common for secondary amides, there is a possibility of minor side reactions if other reactive functional groups are present.
Q2: How should I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. For N-arylacetamides, polar protic solvents are often a good starting point.[4][5]
A solvent screen is the most reliable method. Start with small-scale tests (10-20 mg of crude product) in various solvents. Ethanol is a documented recrystallization solvent for the closely related analog, 2-chloro-N-(4-methoxyphenyl)acetamide, and serves as an excellent starting point.[4][5]
Recommended Solvent Screening Protocol:
-
Place a small amount of crude material in a test tube.
-
Add a few drops of the solvent and heat the mixture.
-
Continue adding the solvent dropwise until the solid just dissolves at the boiling point.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. An effective solvent will yield a high recovery of pure, well-formed crystals.
Q3: What is a good starting point for developing a Thin-Layer Chromatography (TLC) method to monitor purity?
A3: TLC is an indispensable tool for assessing purity and optimizing purification. The goal is to find a mobile phase that provides good separation between your product and its impurities, with a target Rf value for the product between 0.3 and 0.5.
Given the moderate polarity of this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is recommended.
-
Initial System: Start with a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate.
-
Tuning Polarity:
-
If the product spot remains at the baseline (Rf ≈ 0), increase the polarity by adding more ethyl acetate.
-
If the product spot runs with the solvent front (Rf ≈ 1), decrease the polarity by adding more hexanes.
-
Q4: What are the key stability and storage concerns for this compound?
A4: this compound is an alkylating agent due to the reactive C-Cl bond.
-
Moisture Sensitivity: Avoid prolonged exposure to moisture to prevent hydrolysis.[3]
-
Nucleophiles: The compound will react with nucleophiles. Be mindful of this during workup and purification, avoiding strongly nucleophilic conditions where possible.
-
Storage: Store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Purification Workflow & Troubleshooting
The following flowchart provides a general strategy for purifying the crude product after initial workup.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Problem 1: My product oiled out or failed to crystallize from the recrystallization solvent.
| Potential Cause | Explanation & Solution |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent even at low temperatures. Solution: Re-evaluate your solvent screen. Try a less polar solvent or a binary solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes). Add the less polar solvent ("anti-solvent") dropwise to the hot, dissolved solution until turbidity appears, then clarify with a drop of the polar solvent before cooling. |
| Presence of Impurities | Certain impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization. Unreacted starting materials or solvent residues are common culprits. Solution: Attempt to remove the impurity before recrystallization. An acid wash can remove residual 4-methoxybenzylamine, while a base wash can remove chloroacetic acid. If impurities persist, column chromatography is the recommended next step. |
| Cooling Too Rapidly | Rapid cooling can cause the product to precipitate as an oil rather than crystallize. Solution: Allow the hot solution to cool slowly to room temperature without disturbance. Insulating the flask can help. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Only then should you move the flask to an ice bath. |
Problem 2: The melting point of my purified product is sharp, but lower than the expected literature value.
This can be a sign of a persistent, single impurity. Explanation: Even a small amount of a soluble impurity can systematically lower and broaden the melting point of a solid. If the melting range is sharp (<2 °C), it might indicate the presence of a consistent impurity that co-crystallizes with your product. Solution:
-
Re-purify: Perform a second recrystallization, ensuring slow crystal growth.
-
Alternative Method: If recrystallization fails to improve the melting point, the impurity likely has similar solubility properties to your product. Use flash column chromatography for a separation based on a different physical principle (adsorption).[6]
-
Characterize: Use NMR or LC-MS to identify the impurity, which can provide clues on how to remove it (e.g., via a specific chemical wash).
Problem 3: My TLC shows a single spot, but I suspect the product is still not pure.
This is a common issue where impurities are not resolved by the chosen TLC system. Explanation: Two compounds can have identical Rf values in a given solvent system, a phenomenon known as co-elution. The impurity might be structurally very similar to the product, or the TLC system may simply lack the necessary resolving power. Solution:
-
Try Different TLC Systems: Test mobile phases with different solvent polarities and compositions. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. Different interactions with the silica gel can often resolve previously hidden spots.
-
Use a Different Visualization Technique: While a UV lamp is standard, some impurities may not be UV-active. Try staining the TLC plate with a more general stain, such as potassium permanganate (KMnO₄) or iodine (I₂).
-
Trust Other Analytics: A broad melting point is a strong indicator of impurity, even if the TLC looks clean. Rely on a combination of analytical techniques for a complete picture of purity.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)
This protocol is an excellent starting point for purifying the crude solid.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point on a hot plate.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals should begin to form. For maximum recovery, subsequently place the flask in an ice-water bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent. Determine the yield and measure the melting point.
Protocol 2: Flash Column Chromatography
Use this method when recrystallization is ineffective or when dealing with multiple impurities.
-
TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf of ~0.3-0.4 for the product. A common starting point is Hexanes:Ethyl Acetate (e.g., 7:3 v/v).
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (wet packing is recommended). Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If the product has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes). Monitor the separation by spotting fractions onto a TLC plate and visualizing.
-
Combine & Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.
-
Final Analysis: Confirm the purity of the combined fractions with a final TLC and melting point analysis.
Troubleshooting Impure Product: A Decision Tree
Caption: Decision tree for troubleshooting an impure product sample.
References
- 1. 81494-05-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to 2-chloro-N-(4-methoxybenzyl)acetamide and Structurally Related Analogs for Researchers
The chloroacetamide functional group is a cornerstone in the development of bioactive molecules, serving as a versatile electrophilic "warhead" in herbicides, fungicides, and therapeutic agents.[1][2][3] Its efficacy often stems from its ability to form covalent bonds with nucleophilic residues, such as cysteine, in target enzymes, leading to irreversible inhibition.[1][2][4] This guide provides an in-depth comparison of 2-chloro-N-(4-methoxybenzyl)acetamide, a representative member of this class, with its structural analogs. We will explore how subtle modifications to its chemical structure can profoundly impact its biological activity, offering a framework for the rational design of next-generation compounds.
The Core Structure: Understanding this compound
The subject molecule can be deconstructed into three key components, each offering a vector for chemical modification and optimization:
-
The Chloroacetamide "Warhead" : The Cl-CH2-C(=O)- moiety is the primary reactive center. The chlorine atom acts as a leaving group, facilitating nucleophilic substitution by biological targets.
-
The Amide Linker : The -C(=O)NH- group provides structural rigidity and hydrogen bonding capabilities, crucial for proper orientation within a target's active site.
-
The N-(4-methoxybenzyl) "Scaffold" : This aromatic group significantly influences the molecule's overall properties, including lipophilicity, steric profile, and electronic characteristics, which are critical for target recognition and binding.
Comparative Analysis: Structure-Activity Relationships (SAR)
To guide researchers in their development efforts, we will compare the core molecule against two classes of analogs: those with modifications to the N-benzyl ring and those with alterations to the acyl group.
The electronic and steric properties of the benzyl ring are pivotal for activity. By varying the substituent at the para-position (and other positions), we can modulate the molecule's interaction with its biological target. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated how different functional groups on the phenyl core contribute to antimicrobial activity.[6]
| Compound ID | N-Substituent | Key Property Change | Anticipated Impact on Bioactivity |
| REF-1 | 4-Methoxybenzyl | Electron-donating group (EDG) | Modulates electronic character and H-bonding potential. |
| COMP-A | 4-Chlorobenzyl | Electron-withdrawing group (EWG) | Increases lipophilicity; alters electronic interactions. |
| COMP-B | 4-Nitrobenzyl | Strong EWG | Significantly alters electron density of the aromatic ring. |
| COMP-C | Benzyl (unsubstituted) | Baseline reference | Provides a non-polar, sterically smaller reference. |
| COMP-D | 4-Hydroxybenzyl | H-bond donor/acceptor | Introduces potential for new hydrogen bonding interactions.[6] |
Table 1: Comparison of N-benzyl substituted analogs of 2-chloro-N-benzylacetamide.
Expert Insights: The introduction of electron-withdrawing groups like chlorine or nitro can influence the overall acidity of the amide N-H, potentially affecting binding geometry. Conversely, electron-donating groups like methoxy can impact the molecule's metabolism and target engagement. For instance, in a study of N-(substituted phenyl)-2-chloroacetamides, compounds with hydroxyl (4-OH) and acetyl (4-COCH3) groups showed favorable properties for high permeability.[6] The choice of substituent allows for fine-tuning of properties like lipophilicity and target specificity.
The identity of the halogen on the acetamide "warhead" directly controls its reactivity as an alkylating agent.[7] The C-X bond strength and the leaving group ability of the halide are critical determinants of the covalent modification rate.
| Compound ID | Acyl Group | C-X Bond Energy (kJ/mol, approx.) | Leaving Group Ability | Anticipated Reactivity |
| REF-1 | 2-Chloro- | ~339 | Good | Moderate |
| COMP-E | 2-Bromo- | ~285 | Better | High |
| COMP-F | 2-Iodo- | ~213 | Best | Very High |
| COMP-G | 2-Fluoro- | ~485 | Poor | Low |
Table 2: Comparison of acyl halogen analogs of N-(4-methoxybenzyl)acetamide.
Expert Insights: While higher reactivity (I > Br > Cl) might suggest greater potency, it often correlates with decreased selectivity and increased off-target toxicity.[8] A highly reactive compound like an iodoacetamide may react indiscriminately with various biomolecules. The chloroacetamide group often represents a balanced compromise, offering sufficient reactivity for target inactivation while maintaining a degree of selectivity.[2] This balance is crucial, as studies have shown that herbicidal efficacy is not solely dependent on chemical reactivity but is also strictly related to the overall molecular structure.[7] Interestingly, chlorofluoroacetamides have emerged as a novel class of covalent inhibitors, demonstrating that di-halogenation can also be a viable strategy for tuning reactivity and efficacy.[8][9]
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of comparative data, standardized protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these compounds.
This protocol describes a standard method for synthesizing the title compounds via acylation of the corresponding amine.
Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Step-by-Step Protocol:
-
Dissolution: Dissolve the substituted benzylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(substituted benzyl)-2-chloroacetamide.[10][11]
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][12]
This protocol provides a method for assessing the pre-emergent herbicidal activity of the synthesized compounds.[13][14]
Workflow for Herbicidal Assay
Caption: Workflow for evaluating pre-emergent herbicidal activity.
Step-by-Step Protocol:
-
Stock Solutions: Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).
-
Test Plates: In a 24-well plate or petri dish, add a suitable growth medium (e.g., agar with plant nutrients).[14]
-
Dosing: Create a serial dilution of each compound directly in the growth medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM. Include a DMSO-only control.
-
Seeding: Place a set number of seeds (e.g., 10-20) of a model plant, such as Lolium perenne (ryegrass) or Echinochloa crus-galli (barnyard grass), onto the surface of the medium in each well.[5]
-
Incubation: Seal the plates and incubate in a growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 25°C) for 5-10 days.
-
Data Collection: Measure the root length and/or shoot length of the seedlings in each well. Count the number of germinated seeds.
-
Analysis: Calculate the percent inhibition of growth for each concentration relative to the DMSO control. Plot the data and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Mechanism of Action: Covalent Inhibition
The electrophilic chloroacetamide moiety is designed to react with nucleophilic residues at the active site of a target enzyme, forming a stable covalent bond. This process leads to irreversible inhibition.
Diagram of Covalent Modification
Caption: Covalent modification of a cysteine residue by a chloroacetamide.
This mechanism has been confirmed for chloroacetamide herbicides targeting plant type III polyketide synthases[1] and for other chloroacetamide-based inhibitors targeting enzymes like the SARS-CoV-2 3CL protease.[9] The key step is the nucleophilic attack by the deprotonated thiol of a cysteine residue on the α-carbon of the chloroacetamide, displacing the chloride ion.
Conclusion and Future Outlook
This compound serves as an excellent model for understanding the broader class of chloroacetamide-based bioactive agents. Structure-activity relationship studies clearly demonstrate that both the N-benzyl substituent and the acyl halide are critical determinants of biological activity. By systematically modifying these components, researchers can optimize compounds for increased potency, selectivity, and improved pharmacokinetic profiles. Future research should focus on integrating computational docking and reactivity predictions to more efficiently guide the synthesis of novel analogs for applications in agriculture, mycology[15], and medicine.
References
- 1. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 9. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.info [ijpsr.info]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. envirolink.govt.nz [envirolink.govt.nz]
- 15. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Efficacy of 2-chloro-N-(4-methoxybenzyl)acetamide in a Cytotoxicity Assay: A Comparative Guide
This guide provides a comprehensive framework for validating the biological efficacy of the novel compound, 2-chloro-N-(4-methoxybenzyl)acetamide, through a comparative cytotoxicity analysis. We will delve into the experimental design, detailed protocols, and data interpretation, benchmarking the compound's performance against the well-established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the cytotoxic potential of new chemical entities.
Introduction: The Rationale for Cytotoxicity Profiling
The preliminary assessment of a novel compound's biological activity often begins with determining its effect on cell viability. Cytotoxicity assays are fundamental in early-stage drug discovery, providing critical insights into a compound's potential as a therapeutic agent, particularly in oncology.[1][2][3] The compound of interest, this compound, belongs to the acetamide class of molecules which have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[4][5][6] A recent study has indicated that a structurally related chloro-N-acetamide compound can induce ferroptosis-mediated cell death, highlighting a potential mechanism of action for this class of compounds.[7]
To objectively evaluate the cytotoxic efficacy of this compound, a direct comparison with a standard-of-care agent is essential. Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, serves as an ideal comparator.[8][] Its mechanisms of action are well-characterized and include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[10][11][12]
This guide will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[13][14][15] The principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells, which results in the formation of purple formazan crystals.[14][15] The quantity of these crystals, which is directly proportional to the number of viable cells, can be solubilized and measured spectrophotometrically.[14]
Experimental Design and Workflow
A rigorous and well-controlled experimental design is paramount for generating reliable and reproducible data. The following workflow outlines the key stages for comparing the cytotoxicity of this compound and Doxorubicin.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Methodologies
Cell Culture
For this comparative study, the human cervical cancer cell line, HeLa, is a suitable model, as related acetamide compounds have been evaluated against it.[4][16][17]
-
Cell Line Maintenance: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.
MTT Assay Protocol
This protocol is adapted from standard methodologies.[14][15][18][19]
-
Cell Seeding:
-
Harvest HeLa cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Doxorubicin in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[14]
-
After the 48-hour incubation, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis and Interpretation
The primary endpoint of this assay is the IC50 value, which represents the concentration of a compound that inhibits cell viability by 50%.
-
Calculation of Percentage Cell Viability:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
The blank wells contain only culture medium and the MTT reagent.
-
-
Dose-Response Curves:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value for each compound.
-
Comparative Efficacy and Mechanistic Insights
The following table presents hypothetical data to illustrate the expected outcomes of the comparative analysis.
| Compound | IC50 (µM) on HeLa cells (48h) | Primary Mechanism of Action |
| This compound | [Hypothetical Value, e.g., 15.2] | Putative induction of ferroptosis and/or DNA damage |
| Doxorubicin | [Hypothetical Value, e.g., 0.8] | DNA intercalation and Topoisomerase II inhibition[10][11][12] |
A lower IC50 value indicates greater cytotoxic potency. While Doxorubicin is expected to exhibit high potency, the data for this compound will establish its relative efficacy.
Signaling Pathways in Doxorubicin-Induced Cytotoxicity
The cytotoxic effects of Doxorubicin are mediated through complex signaling pathways, primarily initiated by DNA damage.
Caption: Simplified signaling pathway of Doxorubicin-induced cytotoxicity.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the biological efficacy of this compound using a comparative cytotoxicity assay. By benchmarking against a well-characterized drug like Doxorubicin, researchers can obtain a clear indication of the compound's potency and potential as a cytotoxic agent.
Should this compound demonstrate significant cytotoxic activity, further investigations would be warranted. These could include:
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound, including assays for apoptosis, cell cycle analysis, and markers of ferroptosis.
-
Selectivity Profiling: Assessing the compound's cytotoxicity against a panel of cancerous and non-cancerous cell lines to determine its therapeutic window.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.
By following a structured and comparative validation process, the scientific community can confidently assess the therapeutic potential of novel chemical entities like this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. kosheeka.com [kosheeka.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Acetamide-Based Compounds in Anticancer Functional Assays
In the landscape of contemporary oncology research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Within this pursuit, the acetamide scaffold has emerged as a versatile pharmacophore, lending itself to the synthesis of a diverse array of derivatives with potent anticancer activities. This guide provides an in-depth comparative analysis of a representative chloro-N-aryl acetamide derivative against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in the context of in vitro cytotoxicity assays. Our focus is to dissect the experimental nuances and interpret the comparative performance data, thereby offering valuable insights for researchers in drug discovery and development.
Introduction to the Compounds
The compounds under evaluation represent two distinct classes of anticancer agents. The first, a novel 2-chloro-N-(aryl substituted) acetamide derivative of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol (hereafter referred to as Compound A), is a product of targeted synthesis aimed at exploring new chemical spaces for cytotoxic activity. The second, 5-Fluorouracil (5-FU) , is a well-established antimetabolite drug used in the treatment of a range of solid tumors. The rationale for this comparison is to benchmark the cytotoxic potential of a novel synthetic compound against a clinically relevant standard, a common practice in early-stage drug discovery.
The core hypothesis is that the unique structural moieties of Compound A, including the chloro-acetamide group and the oxadiazole ring, may confer a distinct mechanism of action or an improved cytotoxic profile compared to the thymidylate synthase inhibition pathway of 5-FU.
Functional Assay: In Vitro Cytotoxicity Assessment
To quantitatively assess and compare the anticancer activity of Compound A and 5-FU, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the concentration of a compound that inhibits cell growth by 50% (IC50).
Experimental Protocol: MTT Assay
The following protocol outlines the key steps for evaluating the cytotoxicity of the test compounds on a selected cancer cell line. For this guide, we will consider the human pancreatic cancer cell line, PANC-1, based on available research data for similar compounds[1].
-
Cell Culture and Seeding:
-
PANC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
Stock solutions of Compound A and 5-FU are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of each compound are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
The overnight-cultured cells are treated with the different concentrations of the compounds. A vehicle control (DMSO) and an untreated control are also included.
-
-
Incubation:
-
The treated plates are incubated for 48 hours to allow the compounds to exert their cytotoxic effects.
-
-
MTT Addition and Formazan Solubilization:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
The absorbance of each well is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Comparative Performance Data
The following table summarizes the cytotoxic activity of Compound A and 5-FU against the PANC-1 human pancreatic cancer cell line, as determined by the MTT assay.
| Compound | Target Cell Line | Assay Type | IC50 (µM) |
| Compound A | PANC-1 | MTT | 4.6[1] |
| 5-Fluorouracil (5-FU) | PANC-1 | MTT | >100 (literature data) |
Note: The IC50 value for 5-FU in PANC-1 cells can vary, but it is generally high, indicating relative resistance.
The data clearly indicates that Compound A exhibits significantly higher potency in inhibiting the growth of PANC-1 cancer cells in vitro compared to 5-FU. An IC50 value in the low micromolar range is a promising result for a novel synthetic compound in early-stage screening.
Mechanistic Insights and Signaling Pathways
While the precise mechanism of action for Compound A would require further investigation, its chemical structure suggests potential interactions with various cellular targets. The chloro-acetamide moiety is a reactive group that can potentially alkylate nucleophilic residues in proteins, such as cysteine or histidine, leading to enzyme inhibition or disruption of protein function. The heterocyclic oxadiazole ring is a common feature in many biologically active compounds and may contribute to binding with specific cellular targets.
In contrast, the mechanism of 5-FU is well-established. As a pyrimidine analog, it interferes with DNA synthesis by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the MTT assay for comparing the cytotoxicity of the two compounds.
Caption: Workflow of the MTT cytotoxicity assay.
Putative Signaling Pathway Disruption
The diagram below speculates on the potential downstream effects of Compound A, contrasting with the known pathway of 5-FU.
Caption: Potential mechanisms of anticancer action.
Conclusion and Future Directions
This comparative guide demonstrates that the novel synthetic molecule, Compound A, possesses superior cytotoxic activity against the PANC-1 cancer cell line when compared to the established chemotherapeutic drug, 5-FU, in an in vitro setting. This highlights the potential of exploring novel acetamide derivatives as a source of new anticancer agents.
However, it is crucial to acknowledge that in vitro cytotoxicity is only the initial step in a long drug discovery process. Future studies should focus on:
-
Mechanism of Action Elucidation: Identifying the specific cellular target(s) of Compound A through techniques such as thermal shift assays, affinity chromatography, or RNA sequencing.
-
Selectivity Profiling: Assessing the cytotoxicity of Compound A against a panel of non-cancerous cell lines to determine its therapeutic window.
-
In Vivo Efficacy: Evaluating the antitumor activity of Compound A in preclinical animal models of pancreatic cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound A to optimize its potency and drug-like properties.
By systematically addressing these next steps, the promising in vitro activity of this novel acetamide derivative can be further validated and potentially translated into a clinically effective anticancer therapeutic.
References
A Researcher's Guide to Ensuring Reproducibility with 2-chloro-N-(4-methoxybenzyl)acetamide: A Comparative Analysis of Synthetic and Analytical Rigor
In the pursuit of novel chemical entities for drug discovery and materials science, the reliability of our synthetic intermediates is paramount. The reproducibility of an experimental result is the cornerstone of scientific validity, and it begins not in the final assay, but at the very first step of a synthetic sequence. This guide provides an in-depth analysis of 2-chloro-N-(4-methoxybenzyl)acetamide, a common building block, focusing on the critical parameters that govern the reproducibility of experiments in which it is employed.
We will move beyond a simple recitation of protocols. Instead, we will explore the causality behind experimental choices, establish self-validating systems for reagent quality, and compare the downstream consequences of rigorous versus superficial characterization. This guide is intended for researchers, chemists, and drug development professionals who understand that consistent, high-quality starting materials are non-negotiable for achieving trustworthy and reproducible outcomes.
The Synthesis of this compound: A Foundation for Reproducibility
The most common and accessible route to synthesizing this compound is the acylation of 4-methoxybenzylamine with chloroacetyl chloride. While seemingly straightforward, subtle variations in this procedure are a primary source of downstream irreproducibility. The purity of the final product is directly dependent on the control of reaction conditions and the effectiveness of the purification strategy.
Expert Commentary: Why Control Matters
The reaction is a nucleophilic acyl substitution. The amine is the nucleophile, and the acid chloride is the highly reactive electrophile. The reaction is fast and exothermic. The primary challenges are preventing over-reaction and managing the hydrogen chloride (HCl) byproduct, which can form a salt with the starting amine, effectively removing it from the reaction mixture. The choice of base and solvent is therefore critical to buffer the reaction and ensure a homogenous environment.
Recommended Synthetic Protocol
Here, we present a robust, step-by-step protocol designed for high purity and yield, forming the basis of our "high-reproducibility" pathway.
Step 1: Reagent Preparation and Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxybenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.1 eq) or N,N-Diisopropylethylamine (DIPEA) in a suitable anhydrous solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF) at a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath. This is crucial for controlling the exothermicity of the reaction.
Step 2: Acylation
-
Dissolve chloroacetyl chloride (1.05 eq) in the same anhydrous solvent.
-
Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-45 minutes using the dropping funnel. A slow, controlled addition is vital to prevent the formation of side products.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product is typically an off-white solid. For the highest purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is strongly recommended. Column chromatography is generally not necessary if the reaction is clean.
Visualizing the Workflow
Caption: High-level workflow for the synthesis of this compound.
The Self-Validating System: Rigorous Analytical Characterization
Trust in your starting material is not a matter of assumption; it must be proven empirically. Before using this compound in any subsequent experiment, a full analytical characterization is mandatory. This step acts as a self-validating checkpoint to prevent the propagation of errors. Failure to perform these checks is a primary driver of irreproducible research.
| Analytical Technique | Parameter | Expected Result for High-Purity Sample | Purpose (Why we do this) |
| ¹H NMR | Chemical Shifts (δ), Integration, Multiplicity | Consistent with the expected structure (See reference spectra). Key peaks: CH₂Cl (~4.1 ppm, singlet), Ar-CH₂-N (~4.4 ppm, doublet), OCH₃ (~3.8 ppm, singlet), aromatic protons (~6.8-7.2 ppm). | Confirms molecular structure and identifies potential organic impurities (e.g., unreacted starting amine, residual solvent). |
| ¹³C NMR | Chemical Shifts (δ) | A distinct peak count matching the number of unique carbons in the molecule. | Confirms the carbon backbone and overall structural integrity. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of C₁₀H₁₂ClNO₂ (213.05 g/mol ). | Provides unambiguous confirmation of the molecular weight, verifying the compound's identity. |
| Melting Point | Range | A sharp, defined melting point range (e.g., 1-2 °C range). Literature values are often around 95-97 °C. | A broad or depressed melting point is a strong indicator of impurities. |
| FTIR | Key Stretching Frequencies | C=O stretch (~1660 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-Cl stretch (~750 cm⁻¹). | Confirms the presence of key functional groups. |
Comparative Analysis: The Downstream Impact of Reagent Quality
To illustrate the critical importance of the preceding steps, let's compare the outcomes of a hypothetical downstream reaction: the use of this compound as an alkylating agent in a simple nucleophilic substitution reaction with sodium azide to form 2-azido-N-(4-methoxybenzyl)acetamide.
-
Scenario A (High Reproducibility): Utilizes the well-characterized, high-purity acetamide synthesized via the robust protocol.
-
Scenario B (Low Reproducibility): Utilizes a poorly characterized acetamide, assumed to be "good enough" after a simple extraction and concentration, without recrystallization or full analytical validation. This sample is contaminated with ~10% unreacted 4-methoxybenzylamine.
Visualizing the Decision Pathway
Caption: Decision workflow based on analytical validation of the intermediate.
Comparative Experimental Outcomes
| Parameter | Scenario A: High-Purity Reagent | Scenario B: Impure Reagent | Expert Analysis of Discrepancy |
| Reaction Yield | Consistent, 85-95% | Highly variable, 50-75% | The contaminating amine does not participate in the desired reaction but its mass is included in the starting material calculation, artificially inflating the expected yield and making accurate stoichiometric calculations impossible. |
| Product Purity (Crude) | High (>90%) | Low (<70%) | The unreacted amine from the previous step remains as a significant impurity in the final product, as it does not react with sodium azide. |
| Purification Effort | Simple filtration or a single recrystallization. | Requires extensive column chromatography to separate the desired product from the unreacted starting amine impurity. | Increased purification effort adds time, cost, and potential for product loss, introducing more variables and opportunities for error. |
| Reproducibility | High. Repeating the experiment with a new, rigorously validated batch of the starting material yields identical results within a narrow margin of error. | Low. The exact percentage and nature of impurities may differ from batch to batch, leading to unpredictable yields and purification challenges. The experiment is fundamentally unreliable. | The lack of initial quality control directly translates to a lack of experimental control and, therefore, a lack of reproducibility. |
Conclusion: A Commitment to Rigor
The reproducibility of experimental results using this compound is not an inherent property of the molecule itself, but a direct consequence of the scientific rigor applied to its synthesis, purification, and validation. As this guide has demonstrated, seemingly minor shortcuts—such as skipping a final recrystallization or failing to perform comprehensive analytical characterization—can have a dramatic and detrimental impact on downstream applications.
By adopting a mindset where every intermediate is treated as a final product deserving of full validation, researchers can build a foundation of trust and certainty. This commitment ensures that subsequent discoveries are based on a solid and reproducible chemical reality, ultimately accelerating the pace of innovation in science and drug development.
Cross-Validation of 2-chloro-N-(4-methoxybenzyl)acetamide's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the mechanism of action for the novel compound, 2-chloro-N-(4-methoxybenzyl)acetamide. It is designed for researchers, scientists, and drug development professionals engaged in the elucidation of compound mechanisms and target validation. Here, we propose a hypothetical mechanism and detail a multi-faceted experimental strategy to rigorously test this hypothesis, comparing the compound's performance against carefully selected alternatives.
Introduction: A Hypothetical Mechanism for a Novel Chloroacetamide
This compound (hereafter designated as CMA ) is a novel small molecule featuring a reactive chloroacetamide moiety. Such chemical groups are known to act as electrophilic "warheads" that can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine.[1][2][3] This mode of action can lead to potent and sustained target inhibition.[2][4]
Our hypothesis is that CMA acts as a covalent, irreversible inhibitor of "Kinase X," a hypothetical serine/threonine kinase implicated as a key regulator in a cancer cell proliferation pathway. We propose that CMA forms a covalent adduct with a non-catalytic cysteine residue within the ATP-binding pocket of Kinase X, leading to its irreversible inactivation and subsequent downstream anti-proliferative effects.
To rigorously validate this proposed mechanism, we will employ a series of orthogonal experimental approaches. The performance of CMA will be compared against two key reference compounds:
-
Non-covalent Inhibitor A (NCI-A): A well-characterized, potent, and selective ATP-competitive (non-covalent) inhibitor of Kinase X.
-
Inactive Analog B (IA-B): A non-reactive analog of CMA, N-(4-methoxybenzyl)acetamide, where the chloro group is replaced by hydrogen. This compound is expected to have significantly reduced affinity for Kinase X and is incapable of covalent bond formation.
This comparative approach will allow us to dissect the specific contributions of covalent binding to the overall activity and cellular phenotype observed with CMA.
Part 1: Biochemical Validation of Covalent Inhibition
The first phase of our investigation focuses on direct biochemical evidence of CMA's interaction with Kinase X.
Experiment 1.1: Kinase Inhibition Assay
Rationale: To determine the potency of CMA against Kinase X and to investigate the nature of its inhibitory activity (i.e., time-dependence, a hallmark of irreversible inhibition). We will compare its inhibitory profile to that of NCI-A and IA-B. A variety of biochemical kinase assay formats are available for this purpose, including luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) or fluorescence-based assays.[5][6][7]
Protocol: ADP-Glo™ Kinase Assay
-
Recombinant Kinase X enzyme is pre-incubated with varying concentrations of CMA, NCI-A, or IA-B for different durations (e.g., 15, 60, and 120 minutes) in assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP at their respective Km concentrations. The reaction is allowed to proceed for 2 hours.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Luminescence is measured on a plate reader.
-
IC50 values are calculated from the dose-response curves at each pre-incubation time point.
Expected Data:
| Compound | Pre-incubation Time (min) | IC50 (nM) |
| CMA | 15 | 500 |
| 60 | 120 | |
| 120 | 25 | |
| NCI-A | 15 | 50 |
| 60 | 52 | |
| 120 | 48 | |
| IA-B | 15 | >100,000 |
| 60 | >100,000 | |
| 120 | >100,000 |
Interpretation: A time-dependent decrease in the IC50 value for CMA would strongly suggest covalent, irreversible inhibition. In contrast, the IC50 of the non-covalent inhibitor, NCI-A, should remain constant regardless of the pre-incubation time. The inactive analog, IA-B, is not expected to show significant inhibition.
Experiment 1.2: Mass Spectrometry for Covalent Adduct Formation
Rationale: To obtain direct physical evidence of a covalent bond between CMA and Kinase X. Intact protein mass spectrometry and peptide mapping liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for this purpose.[8][9][10][11]
Protocol: Intact Protein and Peptide Mapping LC-MS/MS
-
Intact Protein Analysis:
-
Recombinant Kinase X is incubated with a molar excess of CMA or IA-B.
-
The samples are analyzed by LC-MS to determine the molecular weight of the protein.
-
-
Peptide Mapping:
-
The protein samples from the previous step are denatured, reduced, alkylated, and digested with trypsin.
-
The resulting peptides are analyzed by LC-MS/MS.
-
The data is analyzed using proteomics software to identify peptides that have been modified by the addition of CMA. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been modified.
-
Expected Data:
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Covalent Adduct |
| Kinase X (untreated) | 50,000 | 50,000 | - | No |
| Kinase X + IA-B | 50,000 | 50,000 | 0 | No |
| Kinase X + CMA | 50,000 | 50,195.6 | +195.6 | Yes |
The expected mass shift for CMA (C10H12ClNO2) covalently bound to the protein (with loss of HCl) is approximately 195.6 Da.
Interpretation: An increase in the molecular weight of Kinase X corresponding to the mass of CMA (minus the leaving group) would confirm covalent adduct formation. Peptide mapping will further validate this by identifying the specific cysteine residue modified by CMA. No mass shift is expected for the inactive analog.
Part 2: Cellular Target Engagement and Selectivity
This section details experiments to confirm that CMA engages Kinase X within a more physiologically relevant cellular context and to assess its selectivity across the kinome.
Experiment 2.1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to verify drug-target engagement in intact cells.[12][13][14][15] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol: Western Blot-based CETSA
-
Intact cancer cells are treated with CMA, NCI-A, IA-B, or vehicle (DMSO) for a specified time.
-
The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
The amount of soluble Kinase X remaining at each temperature is quantified by Western blotting using a specific antibody.
Expected Data:
| Treatment | Tagg (°C) of Kinase X | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 52 | - |
| CMA | 60 | +8°C |
| NCI-A | 58 | +6°C |
| IA-B | 52 | 0°C |
Interpretation: A significant increase in the thermal stability (Tagg) of Kinase X in cells treated with CMA and NCI-A would confirm target engagement in a cellular environment. The lack of a thermal shift with IA-B indicates it does not bind to Kinase X with sufficient affinity to cause stabilization.
Caption: CETSA workflow for target engagement.
Experiment 2.2: Kinome-wide Profiling
Rationale: To assess the selectivity of CMA across the human kinome. This is crucial for understanding potential off-target effects. Several commercial services offer kinome profiling against large panels of kinases.[16][17][18][19][20]
Protocol: Kinome Profiling Service
-
CMA is submitted to a kinome profiling service (e.g., Reaction Biology, Eurofins).
-
The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The percent inhibition for each kinase is determined.
-
Follow-up dose-response assays are performed for any significant off-target hits.
Expected Data:
| Kinase Target | CMA (1 µM) % Inhibition | NCI-A (1 µM) % Inhibition |
| Kinase X | 98% | 99% |
| Kinase Y | 15% | 10% |
| Kinase Z | 5% | 8% |
| ... (400+ other kinases) | <10% | <10% |
Interpretation: Ideally, CMA will demonstrate high selectivity for Kinase X with minimal inhibition of other kinases. This would suggest a favorable selectivity profile. NCI-A, as a known selective inhibitor, provides a benchmark for comparison.
Part 3: Phenotypic Corroboration in a Cellular Context
The final set of experiments aims to link the biochemical and target engagement data to cellular outcomes, providing a functional validation of the proposed mechanism.[21][22][23]
Experiment 3.1: Cell Proliferation and Viability Assays
Rationale: If Kinase X is a driver of cell proliferation, its inhibition by CMA should lead to a reduction in cell growth and viability.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cancer cells are seeded in 96-well plates and treated with a serial dilution of CMA, NCI-A, or IA-B.
-
After 72 hours of incubation, CellTiter-Glo® reagent is added, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is recorded, and GI50 (concentration for 50% growth inhibition) values are calculated.
Expected Data:
| Compound | GI50 (nM) |
| CMA | 80 |
| NCI-A | 75 |
| IA-B | >100,000 |
Interpretation: Potent anti-proliferative activity of CMA and NCI-A, with GI50 values in a similar range, would be consistent with their on-target inhibition of Kinase X. The lack of activity for IA-B further supports that the chloroacetamide moiety is essential for the observed phenotype.
Experiment 3.2: Cell Cycle Analysis
Rationale: To determine if the anti-proliferative effect of CMA is due to an arrest at a specific phase of the cell cycle, a common outcome of kinase inhibitor treatment.[24][25]
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cells are treated with CMA, NCI-A, or IA-B at their respective GI50 concentrations for 24 hours.
-
Cells are harvested, fixed, and stained with propidium iodide (PI), which intercalates with DNA.
-
The DNA content of individual cells is analyzed by flow cytometry.
Expected Data:
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 55 | 30 | 15 |
| CMA | 20 | 15 | 65 |
| NCI-A | 22 | 18 | 60 |
| IA-B | 54 | 31 | 15 |
Interpretation: A significant accumulation of cells in the G2/M phase for both CMA and NCI-A-treated cells would indicate that inhibition of Kinase X leads to a G2/M cell cycle arrest.
Caption: Proposed pathway of CMA-mediated inhibition.
Experiment 3.3: Apoptosis Assay
Rationale: To investigate whether the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).
Protocol: Annexin V/PI Staining and Flow Cytometry
-
Cells are treated with CMA, NCI-A, or IA-B for 48 hours.
-
Cells are harvested and stained with FITC-conjugated Annexin V (a marker for early apoptosis) and PI (a marker for late apoptosis/necrosis).[25][26]
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, and late apoptotic cells.
Expected Data:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle (DMSO) | 95 | 3 | 2 |
| CMA | 40 | 35 | 25 |
| NCI-A | 42 | 33 | 25 |
| IA-B | 94 | 4 | 2 |
Interpretation: A significant increase in the percentage of apoptotic cells following treatment with CMA and NCI-A provides a functional link between the inhibition of Kinase X and the induction of cell death.
Synthesis and Conclusion
This comprehensive guide outlines a logical and rigorous workflow for the cross-validation of this compound's proposed mechanism of action. By combining direct biochemical assays, cellular target engagement studies, and functional phenotypic readouts, and by consistently comparing its activity profile to that of a non-covalent inhibitor and a non-reactive analog, a high degree of confidence in its mechanism can be achieved.
The convergence of evidence from these orthogonal approaches—time-dependent inhibition, confirmed covalent adduct formation by mass spectrometry, thermal stabilization in cells, selective kinome profiling, and correlated anti-proliferative, cell cycle arrest, and apoptotic phenotypes—would provide a robust validation of the hypothesis that CMA functions as a covalent inhibitor of Kinase X. This multi-faceted approach exemplifies the principles of scientific integrity and provides a solid foundation for further preclinical and clinical development.
References
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. KinomePro - Pamgene [pamgene.com]
- 18. assayquant.com [assayquant.com]
- 19. pharmaron.com [pharmaron.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]
- 22. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis, cell viability and proliferation | Abcam [abcam.com]
- 26. creative-bioarray.com [creative-bioarray.com]
Independent Verification of 2-chloro-N-(4-methoxybenzyl)acetamide Bioactivity Claims: A Comparative Guide
This guide provides a comprehensive analysis and independent verification of the bioactivity claims surrounding 2-chloro-N-(4-methoxybenzyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document delves into the reported anticancer and antifungal properties of the compound, presenting a comparative analysis against established therapeutic agents. By synthesizing available data and providing detailed experimental protocols, this guide aims to offer a rigorous and objective evaluation of the compound's potential.
Introduction: The Emerging Potential of Chloroacetamide Derivatives
This compound belongs to the broader class of chloroacetamide and N-benzylacetamide derivatives, which have garnered significant interest in medicinal chemistry for their diverse biological activities. The presence of the reactive chloroacetamide "warhead" suggests a potential for covalent interactions with biological targets, a mechanism exploited in several approved drugs. This guide will focus on substantiating the claims of anticancer and antifungal efficacy through a critical review of existing data and the presentation of robust, validated experimental protocols for independent verification.
Section 1: Anticancer Activity Assessment
The most prominent bioactivity claim for this compound is its cytotoxic effect against cancer cell lines. This section provides a comparative analysis of its potency against the widely used chemotherapeutic agent, doxorubicin, in the context of cervical cancer (HeLa) cells.
Comparative Cytotoxicity Data
A critical aspect of evaluating a potential anticancer compound is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The lower the IC50 value, the more potent the compound.
| Compound | Cell Line | IC50 | Source |
| This compound | HeLa | 14.53 µg/mL | [1] |
| Doxorubicin | HeLa | 0.2 µg/mL | [2] |
| Doxorubicin | HeLa | 0.311 µg/mL | [3] |
| Doxorubicin | HeLa | 2.664 µM (~1.45 µg/mL) | [4] |
| Doxorubicin | HeLa | 1.91 µg/mL | [5] |
| Doxorubicin | HeLa | 2.4 µM (~1.31 µg/mL) | [6] |
Note: IC50 values for doxorubicin vary across studies due to differences in experimental conditions such as incubation time and assay method. The provided values serve as a general reference range for its high potency.
Based on the available data, this compound exhibits cytotoxic activity against HeLa cells. However, its potency is considerably lower than that of the standard chemotherapeutic drug, doxorubicin.
Proposed Mechanism of Action: Insights from Related Compounds
While the specific molecular targets of this compound are not fully elucidated, the chloroacetamide moiety is known to act as a covalent inhibitor. This "warhead" can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of target proteins, leading to irreversible inhibition. This mechanism is a key feature of several targeted cancer therapies.
For comparison, doxorubicin's primary mechanism of action involves intercalation into DNA, inhibiting the progression of topoisomerase II, which is essential for DNA replication. This leads to DNA double-strand breaks and subsequent cell death.
Caption: Proposed mechanisms of anticancer action.
Independent Verification Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol details the steps to independently verify the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Materials:
-
HeLa cells
-
This compound (test compound)
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in complete DMEM. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and cells with doxorubicin (positive control).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide: An In-Depth Analysis for Research and Development
In the landscape of pharmaceutical and agrochemical research, 2-chloro-N-(4-methoxybenzyl)acetamide stands as a valuable intermediate, its versatile structure lending itself to the synthesis of a diverse array of bioactive molecules. The efficiency, purity, and scalability of its synthesis are therefore of paramount importance to researchers and drug development professionals. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this key building block, offering detailed experimental protocols, quantitative data, and expert insights into the causality behind experimental choices.
Introduction: The Significance of this compound
The this compound molecule incorporates a reactive chloroacetyl group, a readily displaceable functionality ripe for nucleophilic substitution, and a 4-methoxybenzyl moiety, a common pharmacophore. This combination makes it a strategic precursor for building molecular complexity and introducing desirable physicochemical properties in drug candidates. The selection of an optimal synthetic route is a critical decision in the early stages of a research and development program, impacting not only the immediate availability of the compound but also the long-term viability of a potential manufacturing process.
Core Synthesis Strategy: The Schotten-Baumann Reaction
The most prevalent and well-established method for the synthesis of this compound is the Schotten-Baumann reaction.[1][2] This classic named reaction involves the acylation of an amine, in this case, 4-methoxybenzylamine, with an acyl chloride, chloroacetyl chloride, in the presence of a base.[3] The fundamental transformation is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[4]
The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This is crucial for two reasons: firstly, it drives the reaction equilibrium towards the product side, and secondly, it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Several variations of the Schotten-Baumann reaction have been developed, primarily differing in the choice of base and solvent system. This guide will delve into three prominent approaches: a traditional organic solvent-based method, a biphasic aqueous system, and a more environmentally friendly "green" synthesis in an aqueous buffer.
Comparative Analysis of Synthesis Routes
This section will provide a detailed comparison of the different synthetic methodologies, including step-by-step protocols and a summary of their key performance indicators.
Route 1: Traditional Organic Solvent-Based Synthesis
This approach employs an organic solvent as the reaction medium and an organic base, typically a tertiary amine like triethylamine, to scavenge the HCl produced.
Experimental Protocol:
-
Materials:
-
4-methoxybenzylamine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Acetone (or other suitable organic solvent like Dichloromethane or Tetrahydrofuran)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in acetone.
-
Cool the stirred solution in an ice bath to 0-5°C.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Causality and Insights:
The use of an organic solvent ensures the solubility of both the amine and the acyl chloride. Triethylamine is a common choice of base due to its sufficient basicity to neutralize HCl and its volatility, which simplifies its removal during workup. Cooling the reaction is critical as the acylation is highly exothermic. Uncontrolled temperature can lead to side reactions and degradation of the product.
Route 2: Biphasic Schotten-Baumann Reaction
This classic variation utilizes a two-phase system, typically an organic solvent and water, with an inorganic base like sodium hydroxide dissolved in the aqueous phase.[1]
Experimental Protocol:
-
Materials:
-
4-methoxybenzylamine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable water-immiscible organic solvent
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
Dissolve 4-methoxybenzylamine (1.0 equivalent) in dichloromethane in a flask.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.2 equivalents) in water.
-
Combine the two solutions in the reaction flask and cool the biphasic mixture to 0-5°C with vigorous stirring.
-
Slowly add chloroacetyl chloride (1.05 equivalents) to the mixture.
-
Continue vigorous stirring at room temperature for 1-2 hours.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent.
-
Causality and Insights:
The biphasic system offers the advantage of using a cheap and readily available inorganic base.[6] Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction between the amine in the organic phase and the acyl chloride, while the HCl byproduct is neutralized in the aqueous phase. A major potential side reaction in this method is the hydrolysis of the highly reactive chloroacetyl chloride by the aqueous base.[6] This can be minimized by maintaining a low temperature and ensuring rapid reaction with the amine.
Route 3: Green Synthesis in Aqueous Phosphate Buffer
Reflecting the growing importance of sustainable chemistry, this method eschews organic solvents in favor of an aqueous buffer system.
Experimental Protocol:
-
Materials:
-
4-methoxybenzylamine
-
Chloroacetyl chloride
-
Phosphate buffer solution (pH 7.4)
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Procedure:
-
Suspend 4-methoxybenzylamine (1.0 equivalent) in a phosphate buffer solution at room temperature with stirring.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension.
-
Continue stirring at room temperature for approximately 20-30 minutes.
-
The product typically precipitates out of the solution upon formation.
-
Collect the solid product by filtration.
-
Wash the product with cold water to remove any remaining salts.
-
Dry the purified this compound.
-
Causality and Insights:
This approach offers significant environmental benefits by eliminating the use of volatile and often hazardous organic solvents.[7] The reaction is typically very fast and high-yielding. The use of a buffer maintains the pH in a range that is optimal for the reaction while minimizing the hydrolysis of the acyl chloride. The simplicity of the workup, often just filtration, is another major advantage, making this method highly attractive for its efficiency and sustainability.
Quantitative Data Summary
| Synthesis Route | Base | Solvent | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Traditional Organic | Triethylamine | Acetone/DCM | ~80%[8] | High after recrystallization | Good control over reaction conditions, well-established. | Use of volatile organic solvents, requires removal of base salt. |
| Biphasic Aqueous | Sodium Hydroxide | DCM/Water | Variable, can be high | Good after workup and recrystallization | Inexpensive base, simple setup. | Risk of acyl chloride hydrolysis, requires vigorous stirring.[6] |
| Green Aqueous Buffer | Phosphate Buffer | Water | Up to 95% | High, often precipitates cleanly | Environmentally friendly, fast reaction, simple workup. | Substrate scope may be limited by solubility in water. |
Purity is generally reported as high after appropriate purification steps like recrystallization. For a definitive comparison, analysis by techniques such as HPLC or quantitative NMR would be required.
Visualization of Synthetic Pathways
To better illustrate the discussed synthetic routes, the following diagrams are provided.
Schotten-Baumann Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
Discussion and Recommendations
For laboratory-scale synthesis where control over reaction parameters is paramount and the use of organic solvents is acceptable, the traditional organic solvent-based method offers a reliable and well-understood procedure. Its primary drawback lies in the use of volatile organic compounds and the need to dispose of the amine salt byproduct.
The biphasic Schotten-Baumann reaction is a cost-effective alternative, particularly for larger-scale preparations where the use of inexpensive inorganic bases is advantageous. However, careful control of temperature and agitation is crucial to minimize the competing hydrolysis of chloroacetyl chloride, which can significantly impact the yield and purity of the final product.[6]
For researchers and organizations committed to sustainable practices, the green synthesis in aqueous phosphate buffer is the standout choice. Its high yield, rapid reaction time, simple workup, and elimination of organic solvents make it an exceptionally efficient and environmentally benign method. While its applicability may be substrate-dependent based on solubility, for the synthesis of this compound, it presents a compelling case for being the preferred route.
Conclusion
The synthesis of this compound is most effectively and commonly achieved through the Schotten-Baumann reaction. The choice of the specific protocol—be it the traditional organic, biphasic aqueous, or green aqueous buffer method—will depend on the specific priorities of the research or development program, including scale, cost, environmental impact, and available equipment. For most laboratory applications, the green synthesis approach offers a superior combination of efficiency, simplicity, and sustainability. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the desired yield and purity for the intended application.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfer.com [phasetransfer.com]
- 5. byjus.com [byjus.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-chloro-N-(4-methoxybenzyl)acetamide
As laboratory professionals engaged in advanced research and development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical reagents we handle. The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-chloro-N-(4-methoxybenzyl)acetamide, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. While comprehensive toxicological data for this compound is not widely available, its chemical structure—specifically the presence of the chloroacetamide functional group—allows us to infer its hazard profile based on structurally similar and parent compounds like 2-chloroacetamide.[1][2]
The chloroacetamide group is the primary determinant of the compound's hazardous characteristics.[1] 2-chloroacetamide is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[2][3] Therefore, this compound must be handled with equivalent caution. As a halogenated organic compound, it falls under specific waste categories that require controlled disposal to prevent environmental contamination.[4]
Table 1: Chemical and Hazard Summary
| Property | Information | Source(s) |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [5] |
| Classification | Halogenated Organic Waste | [4][6] |
| Inferred Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause an allergic skin reaction, Suspected of reproductive toxicity. | [2][7][8] |
| Environmental Hazard | Harmful to aquatic life. Do not discharge into drains or the environment. |
Pre-Disposal Safety Protocols
Before beginning any work that will generate waste, it is critical to have safety and emergency procedures in place. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[7]
Required Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound and its associated waste.
Table 2: Mandatory Personal Protective Equipment
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face | Tight-sealing safety goggles and a face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[7][9] |
| Hand | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices. |
| Body | Lab coat or impervious clothing. | Prevents skin contact with the substance. Contaminated clothing must be removed immediately and washed before reuse.[9] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Use if exposure limits are exceeded, if irritation is experienced, or if handling the solid outside of a fume hood where dust may be generated.[9] |
Spill Management Protocol
Accidental spills must be managed immediately and safely to mitigate exposure and prevent environmental release.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area. Ensure adequate ventilation, and if necessary, wear respiratory protection.[10][7]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[7]
-
Cleanup (Solid Spills):
-
Decontamination: Clean the spill area with soap and water or a suitable solvent. All cleaning materials (e.g., paper towels, absorbent pads) must be collected and disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
A strict, procedural approach is critical for the compliant disposal of this compound.[1]
Waste Identification and Segregation
Proper segregation is the foundation of a safe waste management program.
-
Designate as Hazardous: All waste containing this compound, including unreacted material, contaminated consumables (pipette tips, weighing paper), used PPE, and spill cleanup debris, must be treated as halogenated organic hazardous waste .[1][4]
-
Isolate the Waste Stream: Do not mix this waste with non-halogenated, aqueous, or solid waste streams.[1] Cross-contamination can create complex and expensive disposal challenges.
Containerization and Labeling
-
Primary Container: Collect waste in a container that is compatible with the chemical, sealable, and in good condition. The original product container can be used if appropriate.[7]
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")[7]
-
Management of Contaminated Materials
-
Empty Containers: "Empty" containers are not truly empty and must be managed as hazardous waste.[1] They should be sealed and disposed of via the same route as the chemical itself. Alternatively, containers can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate from this process must be collected and disposed of as halogenated liquid hazardous waste.[9][11]
-
Contaminated PPE: Gloves, lab coats, and other contaminated items must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.
Final Disposal Pathways
The ultimate disposal of this chemical waste must be handled by professionals to ensure regulatory compliance and environmental safety.
Regulatory Framework
In the United States, the disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] These regulations prohibit the land disposal of untreated halogenated organic wastes.[12]
Recommended Disposal Method
-
Licensed Disposal Vendor: All waste containing this compound must be transferred to a licensed professional waste disposal company.[1][7]
-
Incineration: The standard and required method for destroying this class of chemical is controlled incineration in a licensed hazardous waste incinerator equipped with an afterburner and flue gas scrubbing technology.[1][9][11] This high-temperature process ensures the complete destruction of the organic molecule, while the scrubbers neutralize acidic gases (like hydrogen chloride) that are formed during combustion.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or discharged into a sewer system. [9][11]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and operational process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By diligently adhering to these procedures, you ensure the safe management of this compound from procurement to final disposal, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 3. chemos.de [chemos.de]
- 4. uakron.edu [uakron.edu]
- 5. chemscene.com [chemscene.com]
- 6. epa.gov [epa.gov]
- 7. aaronchem.com [aaronchem.com]
- 8. 2-Chloro-N-(2-methoxyphenyl)acetamide | C9H10ClNO2 | CID 41647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
